Product packaging for Mirtazapine(Cat. No.:CAS No. 85650-52-8)

Mirtazapine

Cat. No.: B1677165
CAS No.: 85650-52-8
M. Wt: 265.35 g/mol
InChI Key: RONZAEMNMFQXRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mirtazapine is a noradrenergic and specific serotonergic antidepressant (NaSSA), chemically classified as a tetracyclic piperazino-azepine . Its unique research profile stems from a mechanism of action distinct from SSRIs or SNRIs. This compound functions primarily as a potent antagonist of central presynaptic α2-adrenergic inhibitory autoreceptors and heteroreceptors, which leads to an enhanced release of both norepinephrine and serotonin . Furthermore, it is a strong antagonist of histamine H1 receptors, and specific serotonin receptors, including 5-HT2A, 5-HT2C, and 5-HT3 . This multifaceted receptor profile makes it a valuable tool for studying modulation of neurotransmitter systems. Beyond its application in depression research , scientific investigations explore its utility in models of anxiety disorders, post-traumatic stress disorder (PTSD), obsessive-compulsive disorder (OCD), and substance use disorders . Its antagonism of 5-HT3 receptors provides a basis for studying anti-emetic effects, while H1 receptor blockade informs research into appetite modulation and sleep . Emerging research also suggests this compound possesses potent antioxidative, anti-inflammatory, and anti-apoptotic bioactivities, mediated through the modulation of cytokines and signaling pathways like NF-κB, opening new avenues for pharmacological study . This product is intended for research applications in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19N3 B1677165 Mirtazapine CAS No. 85650-52-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONZAEMNMFQXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023325
Record name Mirtazapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mirtazapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014514
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly soluble in water, 1.10e+00 g/L
Record name Mirtazapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00370
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mirtazapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014514
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

85650-52-8, 61337-67-5
Record name Mirtazapine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85650-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mirtazapine [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085650528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mirtazapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00370
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mirtazapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.080.027
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (7S)-5-methyl-2,5,19- triazatetracyclo[13.4.0.0^{2,7}.0^{8,13}]nonadeca- 1(19),8,10,12,15,17-hexaene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MIRTAZAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A051Q2099Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Mirtazapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014514
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

114-116 °C, 114 - 116 °C
Record name Mirtazapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00370
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mirtazapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014514
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Core Neurobiological Mechanisms of Action

Receptor Binding Profile Analysis

Mirtazapine's mechanism of action is largely defined by its antagonist activity at several key receptors. psychopharmacologyinstitute.com Unlike many antidepressants, it does not inhibit the reuptake of serotonin (B10506), norepinephrine (B1679862), or dopamine (B1211576). wikipedia.org The following sections delve into the specifics of its receptor binding profile.

Alpha2-Adrenergic Receptor Antagonism: Presynaptic Autoreceptors and Heteroreceptors

A cornerstone of this compound's action is its potent antagonism of central presynaptic α2-adrenergic receptors. drugbank.comnih.gov These receptors function as a negative feedback mechanism, regulating the release of norepinephrine. This compound (B1677164) blocks both α2-autoreceptors, located on noradrenergic neurons, and α2-heteroreceptors, found on serotonergic neurons. psychopharmacologyinstitute.compsychopharmacologyinstitute.com

Serotonin Receptor Subtype Antagonism: 5-HT2A, 5-HT2C, and 5-HT3 Receptors

This compound is a potent antagonist of several serotonin receptor subtypes, specifically the 5-HT2A, 5-HT2C, and 5-HT3 receptors. patsnap.compsychopharmacologyinstitute.comdrugbank.com This antagonism is crucial to its mechanism, as it prevents the side effects commonly associated with non-selective serotonin activation. nih.gov

The blockade of 5-HT2A and 5-HT2C receptors is believed to contribute to the anxiolytic and sleep-improving properties of this compound. wikipedia.orgnih.gov Antagonism of the 5-HT2C receptor, in particular, has been linked to antidepressant effects. psychopharmacologyinstitute.com Furthermore, the blockade of 5-HT3 receptors, which are located in the chemoreceptor trigger zone, can be beneficial in mitigating nausea and vomiting. psychopharmacologyinstitute.com This selective antagonism allows for the enhanced serotonergic transmission resulting from α2-heteroreceptor blockade to preferentially stimulate 5-HT1A receptors, which is thought to be a major mediator of the efficacy of many antidepressant drugs. wikipedia.orgnih.gov

Histamine (B1213489) H1 Receptor Antagonism

This compound is a potent antagonist of the histamine H1 receptor. wikipedia.orgdrugbank.com In fact, its affinity for the H1 receptor is one of its strongest activities. wikipedia.org This potent antihistaminic action is responsible for the sedative effects often observed with this compound treatment, making it a consideration for individuals with insomnia. patsnap.comdrugbank.com

Investigation of Affinity for Other Neurotransmitter Receptors (e.g., Alpha1-Adrenergic, Muscarinic, Dopaminergic)

This compound exhibits a lower affinity for other neurotransmitter receptors. It is a peripheral α1-adrenergic antagonist, which may account for instances of orthostatic hypotension. drugbank.com Its affinity for muscarinic cholinergic receptors is low, meaning it has weak anticholinergic activity compared to many tricyclic antidepressants. wikipedia.orgdrugbank.com Similarly, this compound has a low affinity for dopaminergic receptors and does not significantly inhibit dopamine reuptake. wikipedia.orgnih.gov

Interactive Data Table: this compound Receptor Binding Affinity

ReceptorAffinityPrimary Effect of Antagonism
Alpha2-Adrenergic HighIncreased norepinephrine and serotonin release
5-HT2A HighAnxiolytic and sleep-improving effects
5-HT2C HighAntidepressant and anxiolytic effects
5-HT3 HighAntiemetic effects
Histamine H1 Very HighSedative effects
Alpha1-Adrenergic Low to ModeratePotential for orthostatic hypotension
Muscarinic LowWeak anticholinergic effects
Dopaminergic LowMinimal direct effect on dopamine levels

Neurotransmitter System Modulation and Enhancement

The receptor binding profile of this compound directly translates into a significant modulation and enhancement of specific neurotransmitter systems.

Noradrenergic Transmission Enhancement

As previously detailed, the primary mechanism for this compound's enhancement of noradrenergic transmission is its antagonism of presynaptic α2-adrenergic autoreceptors. patsnap.comnih.gov By blocking these inhibitory receptors, this compound effectively "cuts the brakes" on norepinephrine release, leading to a sustained increase in noradrenergic signaling. psychopharmacologyinstitute.com This enhanced noradrenergic activity is a fundamental component of its therapeutic action. nih.gov Research has shown that this increase in norepinephrine release occurs in key brain regions, such as the prefrontal cortex. youtube.com

Interactive Data Table: Summary of this compound's Neurotransmitter Effects

NeurotransmitterPrimary Mechanism of ActionConsequence
Norepinephrine Blockade of presynaptic α2-autoreceptorsIncreased release and enhanced transmission
Serotonin Blockade of presynaptic α2-heteroreceptors and antagonism of 5-HT2/5-HT3 receptorsIncreased release and preferential stimulation of 5-HT1A receptors
Histamine Blockade of H1 receptorsSedation
Acetylcholine Weak blockade of muscarinic receptorsMinimal anticholinergic effects
Dopamine Weak affinity for dopamine receptorsNo significant direct impact on dopamine levels

Serotonergic Transmission Enhancement, including Indirect 5-HT1A Receptor Activation

This compound enhances serotonergic neurotransmission through a multifaceted mechanism. A key action is the blockade of α2-adrenergic heteroreceptors located on serotonergic neurons. This action increases the firing rate of serotonin (5-HT) neurons in the dorsal raphe nucleus and the release of 5-HT in areas like the hippocampus. nih.govnih.gov

A distinctive feature of this compound's mechanism is its potent antagonist activity at serotonin 5-HT2 and 5-HT3 receptors. researchgate.net By blocking these receptors, this compound prevents the adverse effects associated with non-selective serotonin activation. nih.gov This blockade also indirectly promotes 5-HT1A receptor-mediated neurotransmission, as the increased serotonin release is channeled towards stimulating the 5-HT1A receptors. nih.govresearchgate.net this compound itself has a low affinity for 5-HT1A receptors, hence its effect is considered an indirect agonism. nih.govneurotransmitter.net This indirect activation of 5-HT1A receptors is thought to be a crucial component of its therapeutic efficacy. nih.gov

Research has demonstrated that the anxiolytic-like effects of this compound are mediated through the activation of the median raphe nucleus-dorsal hippocampus 5-HT1A pathway. researchmap.jp Furthermore, studies have shown that this compound's ability to increase dopamine release in the prefrontal cortex is dependent on the activation of 5-HT1A receptors. researchgate.netcapes.gov.br

Table 1: this compound's Affinity for Serotonin Receptors

Receptor SubtypeActionAffinityImplication for Serotonergic Transmission
5-HT1A Indirect AgonistLowEnhanced 5-HT1-mediated transmission due to overall increased serotonin and blockade of other receptors. nih.govnih.gov
5-HT2A AntagonistHighContributes to anxiolytic and sleep-improving properties by preventing unwanted serotonergic side effects. researchgate.netnih.gov
5-HT2C AntagonistHighMay contribute to anxiolytic effects and is linked to effects on appetite. researchgate.netdroracle.ai
5-HT3 AntagonistHighPrevents nausea and vomiting, common side effects of other serotonergic agents. researchgate.netnih.gov

Interactions with Other Monoamine Systems

This compound's primary action as an α2-adrenergic antagonist profoundly influences other monoamine systems, particularly norepinephrine and dopamine.

Norepinephrine: By blocking presynaptic α2-adrenergic autoreceptors on noradrenergic neurons, this compound increases the firing of these neurons in the locus coeruleus and enhances the release of norepinephrine. nih.govyoutube.com This noradrenergic enhancement contributes directly to its antidepressant effects. nih.gov

Dopamine: The interaction of this compound with the dopaminergic system is more indirect but significant. The increased noradrenergic activity resulting from α2-autoreceptor blockade can lead to an increase in dopamine release in the prefrontal cortex. youtube.com Studies have shown that this compound can induce the corelease of dopamine and noradrenaline from noradrenergic neurons in the cerebral cortex. nih.govresearchgate.net This effect is attributed to the blockade of α2-adrenoceptors on noradrenergic terminals that also regulate dopamine release. nih.gov

Furthermore, the activation of 5-HT1A receptors by the enhanced serotonergic transmission can also lead to an increase in cortical dopamine levels. researchgate.net The antagonism of 5-HT2A receptors by this compound may also contribute to the release of dopamine in frontal and subcortical areas. youtube.com

Table 2: this compound's Effects on Monoamine Neurotransmitters

NeurotransmitterPrimary Mechanism of ActionEffect on ReleaseKey Brain Regions Affected
Serotonin (5-HT) α2-adrenergic heteroreceptor antagonismIncreased nih.govDorsal Raphe, Hippocampus nih.gov
Norepinephrine (NE) α2-adrenergic autoreceptor antagonismIncreased nih.govLocus Coeruleus, Prefrontal Cortex nih.govnih.gov
Dopamine (DA) Indirect (via NE and 5-HT systems)Increased capes.gov.brnih.govMedial Prefrontal Cortex, Occipital Cortex nih.gov

Advanced Pharmacodynamics and Neurochemical Investigations

In Vitro and In Vivo Neurochemical Studies of Mirtazapine (B1677164) Effects

In vitro neurochemical studies have demonstrated that this compound functions as a blocker of central α2-adrenergic auto- and heteroreceptors. researchgate.net These studies indicate that this compound does not inhibit the reuptake of norepinephrine (B1679862). researchgate.net The affinity of this compound for central presynaptic α2-adrenoceptors is reported to be significantly higher than for central postsynaptic and peripheral α2-adrenoceptors, as well as α1-adrenoceptors. researchgate.net

In vivo studies, particularly in rats, support the α2-adrenoceptor antagonist properties of this compound. researchgate.net Acute administration of this compound has been shown to produce a transient increase in the firing activity of dorsal raphe 5-HT neurons. nih.gov This effect is mediated via norepinephrine neurons, as it was abolished in norepinephrine-lesioned rats. nih.gov The increased firing rate of 5-HT neurons is attributed to their activation by the enhanced release of norepinephrine, resulting from the blockade of α2-adrenergic autoreceptors on locus coeruleus neurons. nih.gov Acute this compound injection also transiently enhanced the firing activity of locus coeruleus norepinephrine neurons and attenuated the suppressant effect of the α2-adrenoceptor agonist clonidine (B47849) on these neurons. nih.gov

Sustained administration of this compound in rats has been observed to lead to a marked increase in the firing rate of 5-HT neurons and a more modest increase in the firing rate of norepinephrine neurons. nih.gov This long-term treatment also results in a desensitization of α2-adrenergic heteroreceptors located on 5-HT terminals in the hippocampus. nih.gov The desensitization of these heteroreceptors, a consequence of increased synaptic availability of norepinephrine induced by this compound, is thought to release 5-HT terminals from the inhibitory influence of norepinephrine on 5-HT release. nih.gov These changes in 5-HT neurons contribute to an increased tonic activation of postsynaptic 5-HT1A receptors. nih.gov

Electrophysiological Studies on Neuronal Activity and this compound

Electrophysiological studies in rats have provided insights into the effects of this compound on neuronal firing activity. Acute administration of this compound causes a transient increase in the firing rate of dorsal raphe 5-HT neurons, mediated by enhanced norepinephrine release due to α2-adrenergic autoreceptor blockade on locus coeruleus neurons. nih.gov Long-term this compound treatment (e.g., 21 days) results in a sustained increase in the firing activity of 5-HT neurons (approximately 75%) and a smaller increase in norepinephrine neuron firing (approximately 30%). nih.gov

Studies have also investigated the impact of this compound on cortical excitability. Transcranial magnetic stimulation (TMS) studies in healthy controls and epilepsy patients with major depression indicated that this compound increased neuronal excitability of pyramidal tract axons in an activated state in both groups. researchgate.net In epilepsy patients, the active motor threshold was lower 24 hours after this compound intake. researchgate.net

Electrophysiological studies further suggest that systemic this compound administration enhances 5-HT neurotransmission via the blockade of presynaptic release-modulating α2-heteroreceptors on 5-HT terminals in the dorsal hippocampus. researchmap.jp

Receptor Occupancy Studies and Their Clinical Correlates

This compound exhibits high affinity for several receptors, including 5-HT2, 5-HT3, and central and peripheral histamine (B1213489) H1 receptors. It has limited affinity for 5-HT1, dopaminergic, and muscarinic cholinergic receptors. this compound is described as a potent antagonist or inverse agonist of the α2A-, α2B-, and α2C-adrenergic receptors, the serotonin (B10506) 5-HT2A, 5-HT2C, and the histamine H1 receptor. wikipedia.org

Positron Emission Tomography (PET) studies using [11C]this compound in healthy volunteers have been conducted to determine receptor occupancy. nih.gov These studies showed that daily intake of this compound markedly decreased the binding potential in brain regions with high binding, such as the cortex, amygdala, and hippocampus. nih.gov Receptor occupancy ranged from 74% to 96% in high-binding regions after five daily doses of 7.5 mg or 15 mg this compound. nih.gov In low-binding regions, occupancy ranged from 17% to 48%. nih.gov These findings indicate that this compound occupies a significant proportion of its target receptors in the living human brain at typical therapeutic doses. nih.gov

While a direct correlation between this compound serum concentration and therapeutic outcome has not been definitively proven in all studies unibo.ittdm-monografie.org, some research suggests a relationship between concentration and clinical efficacy, particularly within certain concentration ranges unibo.ittdm-monografie.org. However, the literature on therapeutic drug monitoring for this compound indicates a scarcity of studies directly linking serum concentration to clinical outcome. unibo.it

Cellular and Molecular Signaling Pathways Influenced by this compound

This compound has been shown to influence various cellular and molecular signaling pathways. Repeated administration of this compound has been found to increase brain-derived neurotrophic factor (BDNF) mRNA levels in the hippocampus and cerebral cortex of rats. researchgate.net This increase in BDNF gene expression is suggested to be essential for the clinical effect of this compound. researchgate.net

In primary astrocytes, this compound treatment increased the expression of both glial cell line-derived neurotrophic factor (GDNF) and BDNF mRNA. nih.gov this compound treatment also increased the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2, and the this compound-induced GDNF and BDNF expression were blocked by a MAPK/ERK kinase (MEK) inhibitor. nih.gov These findings suggest that this compound increases GDNF expression through a Gi/o coupled LPA1 receptor-mediated ERK pathway in astrocytes. nih.gov

This compound has also demonstrated effects on cellular stress and inflammatory pathways. Studies using cellular models have indicated that this compound can counteract cellular stress induced by hydrogen peroxide, potentially highlighting a role in oxidative stress relief via serotonergic pathways. mdpi.com Furthermore, this compound has been shown to suppress inflammatory responses by decreasing levels of TNF-α, IL-1β, and IL-6, mediated by downregulating TLR4 and NF-κB in certain contexts. researchgate.net It has also been reported to interfere with the activation of the NLRP3 inflammasome. researchgate.net this compound treatment has been observed to rapidly activate liver macrophages in mice, leading to changes in cellular morphology and potentially impacting immune responses. frontiersin.org

Data Table: this compound Receptor Binding Affinities (Ki values)

Receptor TypeKi (nM)Source
α2A-adrenergicPotent Antagonist/Inverse Agonist wikipedia.org
α2B-adrenergicPotent Antagonist/Inverse Agonist wikipedia.org
α2C-adrenergicPotent Antagonist/Inverse Agonist wikipedia.org
5-HT2APotent Antagonist/Inverse Agonist wikipedia.org
5-HT2CPotent Antagonist/Inverse Agonist wikipedia.org
5-HT3Potent Antagonist/Inverse Agonist wikipedia.org
H1Potent Antagonist/Inverse Agonist wikipedia.org
5-HT1Limited Affinity
DopaminergicLimited Affinity
Muscarinic CholinergicLimited Affinity

Note: Ki values indicate binding affinity; lower values represent stronger binding.

Data Table: Effect of Long-Term this compound Treatment on Neuronal Firing Rate in Rats

Neuron TypeChange in Firing Rate (approximate)Duration of TreatmentSource
Dorsal Raphe 5-HT+75%21 days nih.gov
Locus Coeruleus NE+30%21 days nih.gov

Data Table: this compound Receptor Occupancy in Healthy Volunteers (PET Study)

Brain RegionReceptor Occupancy Range (%)This compound Dose (daily for 5 days)Source
High-binding regions (e.g., cortex, amygdala, hippocampus)74 - 967.5 mg or 15 mg nih.gov
Low-binding regions17 - 487.5 mg or 15 mg nih.gov

Clinical Efficacy and Therapeutic Applications in Psychiatric Disorders Research

Major Depressive Disorder (MDD)

Mirtazapine (B1677164) has been extensively studied for its role in the management of Major Depressive Disorder (MDD). Research has focused on its efficacy in both the immediate and long-term phases of treatment, its comparative effectiveness against other classes of antidepressants, and its ability to achieve patient response and remission.

In the acute phase of MDD treatment, typically lasting 6 to 12 weeks, research suggests that this compound is an effective therapeutic agent. psychiatrist.com A significant body of evidence points towards a potentially faster onset of action for this compound compared to Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). psychiatrist.comnih.gov Some studies have shown a significant difference in efficacy favoring this compound over placebo as early as the first week of treatment. researchgate.net Meta-analyses have confirmed this early efficacy, with one indicating a 13% response rate and a 3.4% remission rate for this compound within the first week. cpn.or.krresearchgate.net This rapid improvement in depressive symptoms is a notable finding in the acute treatment landscape for MDD. newswise.com

For patients who achieve remission from a major depressive episode, continuation-phase therapy is crucial for preventing relapse. Studies utilizing rigorous, placebo-controlled discontinuation designs have demonstrated the long-term efficacy of this compound. nih.govresearchgate.net In one such study, patients who had achieved full remission after 8 to 12 weeks of open-label this compound therapy were randomized to continue with this compound or switch to a placebo for 40 weeks. nih.govresearchgate.net The results showed that this compound treatment significantly reduced the rate of depressive relapse. nih.govresearchgate.net The relapse rate for patients continuing on this compound was 19.7%, less than half the 43.8% rate observed in the placebo group. newswise.comnih.govresearchgate.net This indicates that ongoing therapy with this compound is an effective strategy for maintaining remission and preventing the recurrence of depressive episodes. psychiatrist.com

Study DesignTreatment PhaseDurationThis compound Relapse RatePlacebo Relapse RateKey Finding
Randomized, Placebo-Controlled Discontinuation Trial nih.govresearchgate.netContinuation40 weeks19.7%43.8%This compound therapy reduced the rate of depressive relapse by more than half.

This compound's efficacy has been compared to other major classes of antidepressants in numerous clinical trials and meta-analyses.

Tricyclic Antidepressants (TCAs): When compared with TCAs, such as amitriptyline (B1667244), this compound has demonstrated equivalent efficacy in the short-term treatment of moderate to severe depression. nih.govoup.com A meta-analysis of 10 trials found no robust evidence of a difference in response rates between this compound and TCAs at either two weeks or at the end of the acute phase. nih.govnih.gov However, one continuation study suggested that sustained remission rates may be higher with this compound than with amitriptyline. nih.gov

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): In comparisons with the SNRI venlafaxine (B1195380), this compound was found to be significantly more effective in the early stages of treatment. nih.gov One analysis of two trials showed a significant advantage for this compound at both two weeks and at the end of the acute-phase treatment. nih.gov Other research has also suggested a faster onset of action for this compound compared to venlafaxine, even if global efficacy is similar over time. researchgate.net

Comparator ClassEarly Phase (e.g., 2 weeks) EfficacyEnd of Acute Phase (6-12 weeks) EfficacyNotes
SSRIs This compound significantly more effective psychiatrist.comresearchgate.netnih.govnih.govNo significant difference psychiatrist.comnih.govnih.govThis compound may have a faster onset of action. nih.gov
TCAs No significant difference nih.govnih.govNo significant difference nih.govnih.govThis compound may have higher sustained remission rates than amitriptyline. nih.gov
SNRIs (Venlafaxine) This compound significantly more effective nih.govThis compound significantly more effective nih.gov

Response to antidepressant treatment is typically defined as a 50% or greater reduction in symptoms on a standardized rating scale, such as the Hamilton Rating Scale for Depression (HDRS), while remission is defined as achieving a score below a certain threshold (e.g., HDRS score ≤7), indicating the virtual absence of symptoms. cpn.or.kr

Meta-analyses have provided pooled estimates of these rates for this compound. One analysis found a pooled response rate of 67.1%. cpn.or.krnih.gov Another reported a remission rate of 43.4%. cpn.or.kr Clinical studies have reported varying rates depending on the patient population and study design. For example, one study reported a 6-week response rate of 64.6% (based on HDRS) and a remission rate of 35.4%. cpn.or.kr Another study comparing this compound to paroxetine (B1678475) found a remission rate of 40.9% for this compound. cpn.or.kr In the early phase of treatment, remission rates have been shown to increase markedly, for instance from 6.3% at week 1 to 16.5% at week 2 in one study. cpn.or.kr

Anxiety Spectrum Disorders

While primarily approved for MDD, research has also explored the efficacy of this compound in anxiety disorders, often used in an off-label capacity. goodrx.comdawn.health

Evidence suggests that this compound is effective in the treatment of Generalized Anxiety Disorder (GAD). goodrx.comnih.govsemanticscholar.org An open-label, 12-week study investigated the use of this compound in 44 adult outpatients with GAD. nih.govsemanticscholar.org The primary outcome was the change in the Hamilton Rating Scale for Anxiety (HAM-A) score. nih.govsemanticscholar.org At the end of the 12 weeks, 79.5% of the patients were classified as responders, defined as having a 50% or greater reduction in their total HAM-A score. nih.govsemanticscholar.org Furthermore, 36.4% of the patients achieved remission, defined as a HAM-A score of 7 or less. nih.govsemanticscholar.org These findings support the efficacy of this compound in treating GAD, although further placebo-controlled trials are needed to confirm these results. nih.govsemanticscholar.orgtandfonline.com

Studies on Panic Disorder

This compound's efficacy in treating panic disorder has been explored in several preliminary studies, which suggest it may be a viable treatment option. droracle.ai Research indicates that this compound's mechanism, which enhances both noradrenergic and serotonergic neurotransmission, is relevant to the pathophysiology of panic disorder. droracle.aitandfonline.com

Open-label trials have demonstrated positive outcomes. In one 15-week open-label pilot study involving 28 patients with a DSM-IV diagnosis of panic disorder, 74% of participants were classified as responders, defined by a decrease of at least 50% in the frequency of panic attacks. nih.govresearchgate.net Significant improvements in both primary and secondary efficacy measures were observed from the second week of active treatment onward. nih.gov Another open-label trial with 45 patients found that this compound led to a pronounced decline in the number and intensity of panic attacks and anticipatory anxiety over a 3-month period. nih.gov This improvement was observed even in patients who did not have a concurrent depressive illness. nih.gov

Further research includes a 16-week open-label treatment of ten outpatients, where seven demonstrated a significant acute clinical response by weeks 5-7, and six maintained this positive response long-term. tandfonline.com Some studies suggest this compound may have a faster onset of action compared to Selective Serotonin Reuptake Inhibitors (SSRIs). droracle.ai For instance, a comparative open study against paroxetine indicated that this compound might produce a faster reduction in panic attacks at weeks 3 and 8. droracle.ai Similarly, in a double-blind randomized trial comparing this compound with fluoxetine, both drugs showed significant improvement in panic symptoms. droracle.ai

While these initial findings are promising, suggesting this compound is a potentially fast and effective treatment, many of the studies are limited by small sample sizes, open-label designs, and the frequent use of concomitant medications like benzodiazepines. droracle.airesearchgate.net

Table 1: Summary of Selected this compound Studies in Panic Disorder

Study DesignNumber of ParticipantsDurationKey FindingsReference
Open-label pilot study with single-blind placebo run-in2815 weeks74% responder rate (≥50% decrease in panic attacks); significant improvement from week 2. nih.gov
Open-label trial453 monthsStatistically significant reduction in panic attack number/intensity and anticipatory anxiety. nih.gov
Open-label treatment1016 weeks70% acute response rate by weeks 5-7; 60% long-term response rate. tandfonline.com
Open study comparison with paroxetineNot specifiedNot specifiedSignificant reductions in panic attacks for both; potential for a faster response with this compound. droracle.ai

Investigations into Social Anxiety Disorder

The evidence for this compound's effectiveness in social anxiety disorder (SAD), or social phobia, is mixed. dawn.health Some studies indicate a benefit, while others have failed to show superiority over placebo.

A significant randomized, double-blind, placebo-controlled study focused on women with social phobia found that this compound led to notable improvements. bmj.combmj.com Over 10 weeks, the this compound group showed a greater reduction in symptoms compared to the placebo group, as measured by the Social Phobia Inventory (SPIN) and the Liebowitz Social Anxiety Scale (LSAS). bmj.com Specifically, the difference in score change between the groups was -8.1 on the SPIN and -20.2 on the LSAS. bmj.com this compound also improved several aspects of quality of life, including general health perceptions, vitality, social functioning, and mental health. bmj.combmj.com

In contrast, a 12-week randomized, double-blind, placebo-controlled study involving 60 patients with generalized SAD did not find this compound to be effective. nih.gov An intent-to-treat analysis revealed no significant difference between the this compound and placebo groups on the absolute LSAS scores, with mean decreases of 13.5 and 11.2, respectively. nih.gov The responder rates were identical at 13% for both groups. nih.gov

An earlier open-label pilot study with 14 patients with generalized SAD showed that 41.7% of the 12 completers were classified as responders. researchgate.net This study reported a significant decrease in the mean total score on the LSAS, suggesting further investigation is warranted. researchgate.net

Table 2: Summary of Selected this compound Studies in Social Anxiety Disorder

Study DesignNumber of ParticipantsDurationPrimary Outcome Measure(s)Key FindingsReference
Randomized, double-blind, placebo-controlledNot specified (women only)10 weeksSPIN, LSASThis compound significantly improved symptoms of social anxiety compared with placebo. bmj.combmj.com
Randomized, double-blind, placebo-controlled6012 weeksLSASNo significant difference between this compound and placebo in LSAS scores or responder rates. nih.gov
Open-label pilot study1412 weeksLSAS, CGI41.7% responder rate; significant decrease in mean LSAS total score. researchgate.net

Exploration in Post-Traumatic Stress Disorder (PTSD)

Research into this compound for Post-Traumatic Stress Disorder (PTSD) has yielded conflicting results, with preliminary open-label and small pilot studies suggesting potential benefits, while a larger, more rigorous trial did not demonstrate efficacy. droracle.aiclinicaltrials.gov

Early research provided some positive indications. An 8-week open-label pilot study involving six outpatients with severe, chronic PTSD found that 50% of the subjects showed clinical improvement. nih.gov Improvements were noted on both interviewer-administered and self-rated scales for PTSD and depression. nih.gov Another small placebo-controlled pilot trial reported response rates of 64.7% for this compound compared to 20% for placebo on the SPRINT Global Improvement measure. droracle.ai Open-label studies have also shown decreases in Clinician-Administered PTSD Scale (CAPS) scores. droracle.ai

However, a larger multisite, 8-week randomized, double-blind, placebo-controlled trial in 78 U.S. military veterans with PTSD did not find this compound monotherapy to be effective. nih.govthecarlatreport.com The study found no significant differences between the this compound and placebo groups on the primary outcome measure, the Structured Interview for Posttraumatic Stress Disorder (SIP) scores. nih.gov Interestingly, during a subsequent 8-week open-label phase where all participants received this compound, there was a significant improvement in total SIP scores and scores on the re-experiencing, avoidance, and hyperarousal subscales. nih.gov In the controlled phase, the only significant difference in secondary outcomes was an improvement for the this compound group on the Clinical Global Impressions-Improvement scale. nih.gov

The existing evidence for this compound in PTSD is considered limited, and more robust clinical trials are needed to establish its role in treatment. droracle.ai

Table 3: Summary of Selected this compound Studies in PTSD

Study DesignNumber of ParticipantsDurationPrimary Outcome Measure(s)Key FindingsReference
Randomized, double-blind, placebo-controlled78 Veterans8 weeksStructured Interview for PTSD (SIP)No significant difference between this compound and placebo on SIP scores. nih.gov
Placebo-controlled, double-blind pilot trialNot specifiedNot specifiedSPRINT Global ImprovementResponse rates of 64.7% for this compound vs. 20% for placebo. droracle.ai
Open-label pilot study68 weeksGlobal rating, PTSD/depression scales50% of subjects showed clinical improvement. nih.gov

Sleep-Related Disturbances

Research on Primary Insomnia and this compound's Role

This compound is frequently used off-label to treat insomnia due to its potent histamine (B1213489) receptor antagonism, which contributes to its sedative properties. wjarr.comwjarr.combohrium.com Research, including case reports and reviews, suggests its efficacy in improving sleep quality for individuals with primary insomnia. wjarr.comwjarr.com

A case report detailed a 27-year-old woman with a 14-year history of severe, chronic insomnia who experienced a significant improvement in her symptoms after being treated with this compound. wjarr.combohrium.com She reported better sleep duration, depth, and consistency. wjarr.com Studies have shown that this compound can be a valuable therapeutic option for primary insomnia, though it is noted that Cognitive Behavioral Therapy for Insomnia (CBT-I) remains the first-line treatment. wjarr.comwjarr.combohrium.com

The S(+) enantiomer of this compound, known as esthis compound (B1671255), was specifically investigated as a therapy for insomnia. e-jsm.org Clinical studies in adults with chronic primary insomnia demonstrated that esthis compound led to significant improvements in both objective and subjective sleep measures compared to placebo. e-jsm.org

Studies on Sleep Disturbances in Comorbid Psychiatric and Medical Conditions

The compound's utility extends to other populations as well. A 10-week, open-label trial in elderly patients with depression and at least one serious comorbid medical illness found that this compound improved insomnia and anxiety. nih.gov In a case report, low-dose this compound was effective in improving symptoms of both depression and REM Sleep Behavior Disorder (RBD) in an 85-year-old male. oatext.com This suggests a potential therapeutic role for this compound in patients with concurrent depression and RBD. oatext.com Furthermore, in a series of patients with significant depressive symptoms and suicidal ideation, treatment with this compound, primarily to target insomnia, resulted in the parallel resolution of insomnia, depressive symptoms, and suicidal ideation. aasm.org

Other Psychiatric and Neurological Conditions Under Investigation

Preliminary data suggest that this compound may have therapeutic potential in a range of other psychiatric and neurological conditions beyond its primary indication for depression. researchgate.net

Research has explored its use in obsessive-compulsive disorder (OCD) and undifferentiated somatoform disorder. researchgate.netwww.nhs.uk There is also some evidence suggesting it could be used as an add-on therapy in the management of schizophrenia. researchgate.net this compound has shown promise in treating various medical disorders, including certain neurologic conditions, and in alleviating associated symptoms like weight loss and nausea. nih.govresearchgate.net However, for many of these potential applications, large and well-designed clinical trials are necessary to confirm the initial findings. researchgate.net

Adjunctive Therapy in Schizophrenia Research

Antipsychotic medications are the primary treatment for schizophrenia, effectively targeting positive symptoms, but often have limited impact on negative and cognitive symptoms. nih.govcochrane.org Consequently, researchers have investigated this compound as an adjunctive therapy to address these persistent symptoms.

Some studies have also suggested that adjunctive this compound may improve neurocognitive functioning in patients with schizophrenia. oup.com One 6-week, double-blind, randomized trial with 37 schizophrenia patients treated with first-generation antipsychotics found that add-on this compound outperformed placebo in the domains of visual-spatial ability and general mental speed/attentional control. oup.com

This compound Adjunctive Therapy in Schizophrenia Research Findings

Study TypeNumber of ParticipantsKey FindingsReference
Meta-Analysis169Statistically significant improvement in negative symptoms with adjunctive this compound. nih.govallenpress.com
Cochrane Review310May slightly improve overall mental state, but no clinically important effect on negative symptoms. Evidence quality is very low. nih.govcochrane.orgmonash.edu
Randomized Controlled Trial37Improved visual-spatial ability and general mental speed/attentional control compared to placebo in patients on first-generation antipsychotics. oup.com

Investigations in Substance Use Disorders (e.g., Alcohol Dependence, Methamphetamine Use Disorder)

This compound has been explored as a potential pharmacotherapy for substance use disorders, with research focusing on its ability to reduce cravings and use, particularly in individuals with co-occurring depression. americanaddictioncenters.orgnih.gov

Alcohol Dependence: In an open-label trial involving 12 adult outpatients with comorbid major depressive disorder and alcohol dependence, this compound was associated with significant improvements in both depressive symptoms and alcohol consumption over an 8-week period. nih.gov Self-reported depressive symptoms on the Beck Depression Inventory decreased by 74.0%, and weekly alcohol consumption decreased by 60.8%. nih.gov Another multicenter, open-label study with patients having alcohol dependence and comorbid depressive disorder also found that this compound treatment was associated with clinical improvements in mood and alcohol craving. homelesshub.ca A long-term follow-up study further suggested sustained efficacy for this compound in reducing both drinking and depressive symptoms in this population. nih.gov

Methamphetamine Use Disorder: Research into this compound for methamphetamine use disorder has yielded mixed but promising results. bu.edu A randomized, double-blind, placebo-controlled trial with 60 men who have sex with men (MSM) who actively used methamphetamine found that the group receiving this compound had significantly fewer methamphetamine-positive urine tests compared to the placebo group. nih.gov The number needed to treat to achieve a negative weekly urine test was 3.1. nih.gov However, a systematic review and meta-analysis of two randomized placebo-controlled trials found a non-significant reduction in methamphetamine use after 12 weeks in those receiving this compound compared to placebo. bu.edu Some studies have noted that the modest effects of this compound may be influenced by poor medication adherence. catie.ca The "Tina Trial," a large-scale study in Australia, is further investigating the efficacy of this compound for treating methamphetamine dependence in a real-world clinical setting. unsw.edu.au

This compound in Substance Use Disorders Research Findings

DisorderStudy TypeNumber of ParticipantsKey FindingsReference
Alcohol Dependence with Comorbid DepressionOpen-Label Trial1274.0% decrease in depressive symptoms and a 60.8% decrease in weekly alcohol consumption over 8 weeks. nih.gov
Alcohol Dependence with Comorbid Depressive DisorderMulticenter, Open-Label StudyNot SpecifiedClinical improvement in mood and alcohol craving. homelesshub.ca
Methamphetamine Use DisorderRandomized Controlled Trial60Significantly fewer methamphetamine-positive urine tests in the this compound group compared to placebo. nih.gov
Amphetamine and Methamphetamine Use DisorderSystematic Review and Meta-Analysis180 (from 2 trials)Non-significant reduction in methamphetamine use after 12 weeks compared to placebo. bu.edu

Research on Agitation in Neurocognitive Disorders (e.g., Alzheimer's Dementia)

Agitation is a common and distressing symptom in individuals with neurocognitive disorders such as Alzheimer's disease. 2minutemedicine.com Early, small-scale research suggested a potential role for this compound in managing this symptom. An open-label pilot study involving 16 patients with Alzheimer's disease and significant agitation found a significant reduction in agitation scores over a 12-week period. nih.gov The sedative effects of this compound were thought to be beneficial, particularly for nighttime agitation. nih.gov

However, more recent and robust evidence from a large, randomized, double-blind, placebo-controlled trial (the SYMBAD trial) has contradicted these initial findings. alzheimer-europe.orgalzheimersresearchuk.orgnih.gov This study, which included 204 participants with probable or possible Alzheimer's disease and agitation, found no significant difference in the reduction of agitation scores between the this compound and placebo groups at 12 weeks. 2minutemedicine.comnih.govjwatch.org While agitation decreased in both groups, there was no evidence that this compound was more effective than placebo. 2minutemedicine.comalzheimersresearchuk.org The study also noted a higher mortality rate in the this compound group at a 16-week follow-up, although the difference was not statistically significant, it did prompt a call for caution in prescribing this compound for agitation in dementia. 2minutemedicine.comalzheimer-europe.orgalzheimersresearchuk.org

This compound for Agitation in Alzheimer's Dementia Research Findings

Study TypeNumber of ParticipantsKey FindingsReference
Open-Label Pilot Study16Significant reduction in agitation scores over 12 weeks. nih.gov
Randomized, Double-Blind, Placebo-Controlled Trial (SYMBAD)204No significant difference in the reduction of agitation scores between this compound and placebo at 12 weeks. 2minutemedicine.comnih.govjwatch.org

Pharmacokinetic Research Considerations

Research on Absorption Mechanisms and Bioavailability

Mirtazapine (B1677164) is rapidly and well absorbed from the gastrointestinal tract following oral administration. nih.govresearchgate.netnih.gov Peak plasma concentrations are typically attained within approximately 2 hours after an oral dose. nih.govnih.govdrugbank.com The presence of food in the stomach has been found to have a minor effect on the rate of absorption but does not significantly affect the extent of absorption. nih.govresearchgate.netnih.gov

Despite being well absorbed, the absolute bioavailability of this compound is approximately 50%. nih.govresearchgate.netdrugbank.commdpi.com This reduced bioavailability is primarily attributed to first-pass metabolism in the liver and metabolism occurring in the gut wall. nih.govresearchgate.netdrugbank.commdpi.com Steady-state plasma levels are generally achieved within about 4 to 6 days after initiating treatment. nih.govresearchgate.netdrugbank.com

Studies on Metabolism and Biotransformation Pathways, focusing on Cytochrome P450 Enzymes (e.g., CYP1A2, CYP2D6, CYP3A4)

This compound undergoes extensive metabolism in humans, primarily in the liver. nih.govdrugbank.comwikipedia.org The major pathways of biotransformation involve demethylation, hydroxylation, and subsequent glucuronide conjugation. drugbank.comsvelic.sehres.cafda.gov

In vitro studies utilizing human liver microsomes have been instrumental in identifying the specific cytochrome P450 (CYP) enzymes involved in this compound metabolism. CYP2D6 and CYP1A2 are implicated in the formation of the 8-hydroxy metabolite of this compound. drugbank.comsvelic.sefda.govnih.gov CYP3A4 is primarily responsible for the formation of the N-desmethyl and N-oxide metabolites. drugbank.comsvelic.sefda.gov

Research indicates that the contribution of these enzymes to this compound metabolism can vary with concentration. At lower concentrations, CYP2D6 may contribute significantly to 8-hydroxylation, while at higher concentrations, the contribution of CYP1A2 and CYP3A4 may increase. nih.govresearchgate.net N-demethylation is largely mediated by CYP3A4. nih.govresearchgate.net

Several unconjugated metabolites of this compound are pharmacologically active, but they are typically present in the blood at limited concentrations. drugbank.comfda.gov

Studies on drug interactions have shown that inhibitors of CYP2D6 and CYP3A4 can lead to modestly increased this compound plasma concentrations. nih.govresearchgate.netwikipedia.org Conversely, enzyme induction, particularly by CYP3A4 inducers like carbamazepine, can cause a considerable decrease in this compound plasma concentrations. nih.govwikipedia.org this compound itself is considered a weak inhibitor of CYP1A2, CYP2D6, and CYP3A4, suggesting it is unlikely to significantly affect the metabolism of co-administered drugs metabolized by these enzymes. svelic.seresearchgate.net

Research into Elimination and Excretion Mechanisms

This compound and its metabolites are primarily eliminated from the body through excretion in urine and feces. The majority of elimination occurs via the kidneys, with approximately 75% of the administered dose being excreted in the urine and about 15% eliminated in the feces. nih.govdrugbank.comwikipedia.orgsvelic.sehres.cafda.gov Approximately 90% of the total elimination occurs within the first 72 to 96 hours. hres.ca

The mean elimination half-life of this compound typically ranges from 20 to 40 hours. nih.govresearchgate.netnih.govdrugbank.comwikipedia.orgfda.gov This half-life supports a once-daily dosing regimen and is consistent with the time required to reach steady-state concentrations. nih.govresearchgate.net

Total body clearance of this compound has been determined in pharmacokinetic studies. For instance, in young males, total body clearance following intravenous administration was found to be approximately 31 L/h. nih.govresearchgate.netdrugbank.com

Population Pharmacokinetics: Age and Gender Variations in this compound Disposition

Research has indicated that the pharmacokinetics of this compound can vary based on demographic factors such as age and gender. nih.govresearchgate.netdrugbank.com

Studies have shown that females tend to have higher plasma concentrations of this compound compared to males. nih.govresearchgate.netdrugbank.com This difference may be related to variations in clearance. For example, the mean elimination half-life has been reported to be longer in females (around 37 hours) compared to males (around 26 hours). fda.gov While some studies initially suggested faster metabolism in women due to CYP2D6 genotype differences, the observed differences in plasma levels have often been considered marginal and not necessarily warranting dose adjustments based solely on gender. researchgate.net

Age also plays a significant role in this compound pharmacokinetics. nih.govresearchgate.netdrugbank.com Elderly individuals generally exhibit decreased clearance of this compound compared to younger adults. nih.govdrugbank.comfda.gove-lactancia.orghres.ca This reduced clearance in the elderly can lead to higher plasma concentrations and a longer elimination half-life. nih.govresearchgate.netdrugbank.comfda.gove-lactancia.orghres.ca Studies have shown a marked decrease in this compound clearance in elderly males compared to young males, although this difference was less pronounced when comparing elderly females and younger females. drugbank.com Caution is often advised when administering this compound to elderly patients due to their potentially reduced clearance. drugbank.comfda.gov

Renal and hepatic impairment can also affect this compound clearance. Moderate renal impairment and hepatic impairment have been associated with approximately a 30% decrease in this compound clearance, while severe renal impairment can lead to a more significant 50% decrease in clearance. nih.govdrugbank.comwikipedia.orghres.cafda.gov

Interactive Data Table: Pharmacokinetic Parameters of this compound

ParameterValue (Approximate)NotesSource
Absolute Bioavailability50%Due to first-pass metabolism nih.govresearchgate.netdrugbank.commdpi.com
Time to Peak Plasma Conc. (Tmax)2 hoursFollowing oral administration nih.govnih.govdrugbank.com
Protein Binding85%Bound to plasma proteins nih.govresearchgate.netdrugbank.comwikipedia.org
Elimination Half-life (T1/2)20-40 hoursVaries with age and gender nih.govresearchgate.netnih.govdrugbank.comwikipedia.orgfda.gov
Total Body Clearance (Males)31 L/hFollowing IV administration (young males) nih.govresearchgate.netdrugbank.com
Urinary Excretion75%As metabolites nih.govdrugbank.comwikipedia.orgsvelic.sehres.cafda.gov
Fecal Excretion15%As metabolites nih.govdrugbank.comwikipedia.orgsvelic.sehres.cafda.gov

Interactive Data Table: Influence of Age and Gender on this compound Pharmacokinetics

Population GroupPlasma ConcentrationElimination Half-lifeClearanceSource
FemalesHigherLongerLower nih.govresearchgate.netdrugbank.comfda.gov
Elderly PopulationHigherLongerDecreased nih.govdrugbank.comfda.gove-lactancia.orghres.ca
Young MalesLowerShorterHigher nih.govresearchgate.netdrugbank.comfda.gov

Neurobiological Underpinnings of Broader Mirtazapine Effects

Neuroinflammation Modulation Research

Mirtazapine (B1677164) has demonstrated significant anti-inflammatory properties within the central nervous system. This is achieved through several interconnected pathways, including the inhibition of key immune cells, regulation of inflammatory signaling molecules, and mitigation of oxidative stress.

Microglia are the resident immune cells of the brain and play a critical role in initiating and propagating neuroinflammatory responses. Studies have shown that this compound can attenuate the activation of these cells. For instance, in a study involving BV2 microglia cells exposed to isoflurane, this compound treatment was found to reduce the expression of the microglia-specific activation marker, Ionized calcium-binding adapter molecule 1 (Iba1). nih.govnih.gov This inhibitory effect on microglial activation suggests a potential mechanism for this compound's neuroprotective effects by preventing the over-activation of these cells, which can lead to neuronal damage. nih.govnih.gov The protective action of this compound on microglia appears to be mediated, at least in part, by inducing the activation of the Triggering Receptor Expressed on Myeloid cells 2 (TREM2), a receptor involved in regulating microglial responses. nih.govnih.gov

This compound's influence on cytokine production, the signaling proteins that orchestrate inflammatory responses, is complex and appears to be context-dependent.

In models of neuroinflammation and injury, this compound has been shown to reduce the levels of pro-inflammatory cytokines. Following spinal cord injury in rats, administration of this compound led to a significant decrease in the spinal cord concentrations of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). researchgate.net In the same study, this compound also increased the levels of the anti-inflammatory cytokines Interleukin-4 (IL-4) and Interleukin-10 (IL-10). researchgate.net Similarly, in a mouse model, B cells that remained in the liver after this compound treatment produced lower amounts of the pro-inflammatory cytokines TNF-α and IL-6, coupled with enhanced secretion of the anti-inflammatory cytokine IL-4. nih.gov

Conversely, some in vitro studies have reported different effects. One study using a whole blood assay from depressed patients found that this compound increased the production of IL-1β and TNF-α. uni.lunih.gov It has been suggested that weight gain-inducing antidepressants like this compound might potentially increase the production of pro-inflammatory cytokines. frontiersin.org These contrasting findings highlight the complexity of this compound's immunomodulatory effects, which may vary based on the specific pathological condition and the experimental model used.

CytokineEffect ObservedExperimental ModelReference
TNF-αDecreaseRat Spinal Cord Injury Model researchgate.net
TNF-αDecreaseMouse Hepatic B Cells (in vitro stimulation) nih.gov
TNF-αIncreaseHuman Whole Blood Assay (in vitro) uni.lunih.gov
IL-1βDecreaseRat Spinal Cord Injury Model researchgate.net
IL-1βIncreaseHuman Whole Blood Assay (in vitro) uni.lunih.gov
IL-6DecreaseRat Spinal Cord Injury Model researchgate.net
IL-6DecreaseMouse Hepatic B Cells (in vitro stimulation) nih.gov
IL-18DecreaseBV2 Microglia (in vitro) nih.govnih.gov
IL-4IncreaseRat Spinal Cord Injury Model researchgate.net
IL-4IncreaseMouse Hepatic B Cells (in vitro stimulation) nih.gov
IL-10IncreaseRat Spinal Cord Injury Model researchgate.net

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex within immune cells that, when activated, triggers the release of potent pro-inflammatory cytokines, IL-1β and IL-18. mdpi.com Research has identified this pathway as a key target for this compound's anti-inflammatory action. mdpi.com

Studies have demonstrated that this compound can inhibit the activation of the NLRP3 inflammasome. nih.govnih.govnih.govnih.gov In a study on diabetic rat kidneys, this compound administration reduced the expression of NLRP3 and caspase-1, leading to a decrease in IL-1β levels. nih.gov Similarly, in BV2 microglia, this compound prevented the isoflurane-induced production of IL-1β and IL-18 by inhibiting NLRP3 inflammasome activation. nih.govnih.gov This inhibition is considered a significant mechanism through which this compound exerts its anti-inflammatory and potentially neuroprotective effects. mdpi.comnih.gov Clinical studies have also noted that treatment with various antidepressants, including this compound, is associated with a decrease in the expression of NLRP3 inflammasome components and its downstream cytokines. mdpi.comnih.gov

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is closely linked with neuroinflammation and neurodegeneration. This compound has been shown to mitigate oxidative stress. nih.govnih.gov

One of the key sources of ROS in microglia is the NADPH oxidase (NOX) family of enzymes, particularly NADPH oxidase 4 (NOX4). nih.gov Research in isoflurane-induced BV2 microglia demonstrated that this compound mitigated the increased production of ROS and reduced the elevated expression level of NOX4. nih.govnih.gov By reducing NOX4 expression and subsequent ROS production, this compound helps protect cells from oxidative damage, a mechanism that complements its anti-inflammatory actions. nih.govmdpi.comresearchgate.net

Neuroplasticity and Neurogenesis Research

Beyond its immunomodulatory effects, this compound also appears to influence processes critical for neuronal survival, growth, and adaptation, collectively known as neuroplasticity.

Brain-Derived Neurotrophic Factor (BDNF) is a crucial protein that supports the health of existing neurons and encourages the growth of new ones. jpp.krakow.pl A growing body of evidence indicates that this compound can increase the levels of BDNF in the brain. jpp.krakow.plnih.gov

Studies in rats have shown that repeated administration of this compound significantly increases BDNF gene expression in both the hippocampus and the cerebral cortex. jpp.krakow.plnih.govresearchgate.net This effect was comparable to that of the classic antidepressant imipramine. jpp.krakow.plnih.govresearchgate.net Further investigation into the mechanism has been conducted using human neuroblastoma SH-SY5Y cells. nih.govresearchgate.net In this model, this compound was found to upregulate endogenous BDNF, and this effect was linked to the noradrenergic system. nih.govresearchgate.net Specifically, this compound appeared to selectively enhance the translation of a particular BDNF transcript through a mechanism involving norepinephrine (B1679862) release and the activation of ADRA2A and ADRB2 adrenoceptors. nih.govresearchgate.net This enhancement of BDNF expression is considered a key factor that may contribute to the therapeutic effects of this compound. jpp.krakow.pl

Brain RegionEffect on BDNF mRNAExperimental ModelReference
HippocampusIncrease (24.0% - 26.5%)Rat (14-day treatment) jpp.krakow.plnih.govresearchgate.net
Cerebral CortexIncrease (29.9% - 41.5%)Rat (14-day treatment) jpp.krakow.plnih.govresearchgate.net
SH-SY5Y CellsUpregulation of endogenous BDNFHuman Neuroblastoma Cell Line nih.govresearchgate.net

Studies on Synaptogenesis and Neuronal Recovery

This compound has demonstrated effects on neuronal structure and recovery in various preclinical models, suggesting a role in promoting neuroplasticity. Research indicates that its therapeutic actions may extend beyond simple neurotransmitter modulation to include the restoration of neuronal architecture.

In a key study using MeCP2-null mice, a model for the neurodevelopmental disorder Rett syndrome, this compound treatment was found to rescue significant neurological deficits. The treatment restored the thickness of the somatosensory cortex, particularly in layers II-III and VI. At a microscopic level, this compound fully re-established the normal structure of pyramidal neurons in layer II-III. This included the restoration of soma size, the diameter of apical dendrites, the complexity of basal dendritic arborization, and the density of dendritic spines. nih.gov The treatment led to a full recovery of dendritic morphology, providing evidence of its capacity to restore the fine structure of cortical neurons. nih.gov

Neuronal ParameterWild Type (Control)MeCP2-Null (Untreated)MeCP2-Null (this compound-Treated)
Proximal Dendrite Diameter (μm)2.18 ± 0.151.65 ± 0.082.17 ± 0.15
Distal Dendrite Diameter (μm)1.47 ± 0.141.25 ± 0.091.49 ± 0.11
Table 1: this compound's Effect on Pyramidal Neuron Dendritic Diameter in MeCP2-Null Mice. Data shows that this compound treatment restored the reduced dendritic diameter in MeCP2-null mice to wild-type levels. nih.gov

Further studies have highlighted this compound's neuroprotective capabilities. In models of Parkinson's disease, this compound administration protected against dopaminergic neurodegeneration induced by 6-hydroxydopamine (6-OHDA). This neuroprotection was observed only when neurons were co-cultured with astrocytes, suggesting an indirect mechanism. The effect is believed to be mediated by the induction of metallothionein (B12644479) expression in astrocytes, which is triggered by molecules secreted from neurons treated with this compound.

Research on synaptic plasticity has shown that this compound can selectively enhance long-term potentiation (LTP), a crucial mechanism for learning and memory, in the hippocampus of rats exposed to maternal stress. However, in the same model, it did not restore deficits in short-term synaptic plasticity.

Cognitive Function and Brain Connectivity Studies

Impact on Executive Function and Memory Performance

This compound has been investigated for its potential to improve cognitive functions, particularly those associated with the prefrontal cortex, such as executive function and memory.

A study involving patients with recurrent depression demonstrated that treatment with this compound over six months led to substantial improvements in performance on a range of neuropsychological tests. nih.govmppt.hu These tests, including the Wisconsin Card Sorting Test (WCST), N-back test, Trail Making Test (TMT), and Stroop test, assess key executive functions like working memory, planning, and cognitive flexibility. nih.govmppt.hu Notably, the improvement in cognitive function did not correlate with the degree of amelioration of depressive symptoms, suggesting that this compound may possess specific pro-cognitive properties independent of its antidepressant effect. nih.govmppt.huresearchgate.net After six months of treatment, a majority of patients achieved test results within the normal range of healthy controls. nih.govmppt.hu

In the context of schizophrenia, adjunctive this compound treatment has also shown cognitive benefits. A double-blind, randomized, placebo-controlled study found that this compound added to first-generation antipsychotics outperformed placebo in the domains of visual-spatial ability and general mental speed/attentional control. oup.comnih.gov

The evidence regarding cognitive effects in patients with Alzheimer's disease (AD) is more varied. While some reports suggest this compound improves depressive symptoms in this population, a systematic review and network meta-analysis concluded that while depressive symptoms improved, there were no significant differences in cognitive function compared to placebo or sertraline (B1200038). mdpi.com

Neuroimaging Studies of Brain Activation (e.g., fMRI BOLD Responses, Cortical Midline Structures)

Functional magnetic resonance imaging (fMRI) studies have provided insights into how this compound modulates brain activation, particularly within Cortical Midline Structures (CMS)—a network of brain regions including the medial prefrontal cortex (mPFC), anterior cingulate cortex (ACC), and posterior cingulate cortex (PCC), which are implicated in self-referential processing and depression.

Studies in healthy volunteers have shown that a single dose of this compound can rapidly alter brain connectivity and activation. During the processing of emotional narratives, this compound modulated blood-oxygen-level-dependent (BOLD) responses to arousing events in core limbic regions and the CMS. utu.finih.gov Specifically, it attenuated responses to unpleasant events in the right fronto-insular cortex and decreased responses in the anterior CMS. utu.finih.gov

In another fMRI study where healthy participants performed a self-referential adjective categorization task, a single dose of this compound was found to significantly attenuate BOLD responses in the mPFC and ACC during self-referential processing compared to a control group. nih.govresearchgate.netresearchgate.net This suggests an early, direct effect on the neural circuits governing self-related thoughts.

In contrast, studies involving patients with major depressive disorder have shown different patterns of activation after longer-term treatment. A 4-week randomized controlled trial comparing this compound and venlafaxine (B1195380) found that this compound treatment led to a significant increase in BOLD responses in the middle cingulate gyrus and supplementary motor area during an emotional face-matching task. nih.govresearchgate.net These findings suggest that the acute effects of this compound in healthy individuals may differ from the adaptive changes that occur in depressed patients over a course of treatment.

Study PopulationTaskBrain Region(s)Observed BOLD Response Change
Healthy Volunteers (Single Dose)Self-Referential ProcessingMedial Prefrontal Cortex (mPFC), Anterior Cingulate Cortex (ACC)Decreased Activation nih.govresearchgate.net
Healthy Volunteers (Single Dose)Emotional Narrative ProcessingAnterior Cortical Midline Structures (CMS), Right Fronto-Insular CortexDecreased Activation to Unpleasant/Arousing Events utu.finih.gov
Depressed Patients (4 Weeks)Emotional Face MatchingMiddle Cingulate Gyrus, Supplementary Motor AreaIncreased Activation nih.govresearchgate.net
Table 2: Summary of this compound's Effects on fMRI BOLD Responses in Key Brain Regions.

Modulation of Self-Referential Processing

A core feature of depression is increased self-focus and rumination on negative thoughts. Neurobiological research has linked these processes to hyperactivity within the Cortical Midline Structures (CMS). nih.govutu.fi this compound appears to directly modulate the activity of this network.

As demonstrated in fMRI studies, a single dose of this compound significantly attenuates neural responses within the CMS, specifically the medial prefrontal cortex and anterior cingulate cortex, during tasks that involve thinking about oneself. nih.govresearchgate.net This effect was observed when healthy volunteers categorized self-referential adjectives. nih.gov The decreased activation of these key nodes in the self-referential processing network suggests that this compound may rapidly enhance the brain's ability to down-regulate this type of cognitive activity. nih.govresearchgate.net

Genetic and Pharmacogenomic Research

Polymorphisms in Drug Metabolizing Enzymes

The metabolism of mirtazapine (B1677164) is a complex process primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. Genetic variations, or polymorphisms, in the genes encoding these enzymes can significantly alter their activity, leading to variations in drug clearance and plasma concentrations.

Association of CYP2D6 Polymorphisms with Treatment Response

The CYP2D6 enzyme is responsible for a significant portion of this compound's metabolism. Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype, ranging from poor to ultrarapid metabolizers.

Research has indicated that these genetic variations can influence the therapeutic outcome of this compound treatment. For instance, individuals who are ultrarapid metabolizers, due to carrying multiple copies of the functional CYP2D6 gene, may experience lower plasma concentrations of this compound, potentially leading to a diminished therapeutic effect or treatment failure. Conversely, poor metabolizers may accumulate higher concentrations of the drug, which could theoretically enhance the therapeutic response, although this also carries an increased risk of adverse effects.

One study investigating the CYP2D6 P34S polymorphism in a Korean population with major depressive disorder found that carriers of the S allele had a poorer treatment response. Specifically, the proportion of remitters was lower in this group after two weeks of this compound treatment compared to carriers of the P allele. semanticscholar.org Furthermore, the reduction in scores on the Hamilton Depression Rating Scale (HAMD-21) was smaller in S allele carriers. semanticscholar.org Another study demonstrated that increased CYP2D6 activity is associated with a reduction in the efficacy of this compound treatment. psychopharmacologyinstitute.compsychiatryonline.org

Impact of CYP2D6 P34S Polymorphism on this compound Treatment Response
Genotype/AlleleAssociated OutcomeReference
S allele carrierLower remission rates at 2 weeks semanticscholar.org
S allele carrierSmaller reduction in HAMD-21 scores semanticscholar.org
Increased CYP2D6 ActivityReduced treatment efficacy psychopharmacologyinstitute.compsychiatryonline.org

Influence of CYP2D6 Polymorphisms on Adverse Event Profiles

The genetic variability in CYP2D6 activity has also been linked to the incidence and nature of adverse events experienced by patients taking this compound. Studies have suggested that individuals with different CYP2D6 metabolizer statuses may have varying susceptibilities to certain side effects.

For example, the aforementioned study on the CYP2D6 P34S polymorphism found an association between this genetic variant and the psychic adverse effects of this compound. semanticscholar.org Patients homozygous for the S allele were found to be more susceptible to developing these adverse effects. semanticscholar.org However, a study in elderly patients with major depression did not find that the CYP2D6 genotype predicted treatment outcome or adverse events for this compound. nih.gov

Relevance of Other CYP Enzymes (CYP1A2, CYP3A4) in this compound Metabolism Research

While CYP2D6 plays a crucial role, it is not the sole enzyme involved in the biotransformation of this compound. In vitro studies have identified CYP1A2 and CYP3A4 as significant contributors to its metabolism. nih.govsemanticscholar.orgnih.gov The involvement of multiple enzymes suggests that the impact of a polymorphism in a single enzyme might be compensated for by the activity of others, potentially buffering the clinical consequences of altered CYP2D6 function. nih.govsemanticscholar.orgnih.gov

Serotonin (B10506) Receptor Gene Polymorphisms

This compound's mechanism of action involves the modulation of serotonergic neurotransmission through its antagonist activity at various serotonin receptors. Consequently, genetic variations in the genes encoding these receptors are plausible candidates for influencing treatment response and the emergence of adverse effects.

Influence of HTR2A Polymorphisms on Therapeutic Efficacy and Adverse Events

The 5-HT2A receptor is a key target of this compound. Polymorphisms in the HTR2A gene have been investigated for their potential to predict therapeutic efficacy and the likelihood of adverse events.

Another study examined the HTR2A 102 T/C single nucleotide polymorphism in elderly patients with depression. nih.gov The results indicated that this particular polymorphism did not have a discernible effect on the side effects experienced by patients treated with this compound. nih.gov

Summary of HTR2A Polymorphism Research in this compound Treatment
PolymorphismFindingReference
-1438A/GNo significant effect on overall antidepressant response nih.gov
-1438A/GAssociated with improvement in sleep (A+ allele carriers showed greater improvement) nih.gov
102 T/CNo effect on this compound side effects nih.gov

Research on 5-HT2C Receptor Polymorphisms and this compound Outcomes

The 5-HT2C receptor is another important site of action for this compound. Research has explored whether polymorphisms in the HTR2C gene are associated with treatment outcomes, including efficacy and weight-related side effects.

Monoamine Oxidase A (MAOA) Gene Polymorphisms and Treatment Outcome

The gene encoding monoamine oxidase A (MAOA), a key enzyme in the metabolism of neurotransmitters like serotonin and norepinephrine (B1679862), has been a candidate for investigation in antidepressant response. Research into the association between polymorphisms in the MAOA gene and the outcome of this compound treatment has yielded specific, though limited, findings. These studies suggest that genetic variations in this enzyme may influence how individuals with major depressive disorder (MDD) respond to this compound.

A notable area of investigation has been a variable number tandem repeat (VNTR) polymorphism in the promoter region of the MAOA gene, which results in "short" and "long" forms. A study involving 58 adult patients with MDD treated with this compound for seven weeks found a significant association between this polymorphism and treatment response. Patients with the short-form of the MAOA gene promoter polymorphism showed a greater response to this compound compared to those with the long-form polymorphism. In this study, remission was achieved by 38.5% of patients in the short-form group, compared to 18.8% in the long-form group.

Another polymorphism, T941G (rs6323), within the MAOA gene has also been examined. A study of 102 patients with MDD in a randomized, double-blind controlled trial investigated the effect of this variant on the response to both this compound and paroxetine (B1678475). The findings indicated a sex-specific effect for this compound. Female patients who were homozygous for the T-allele of the T941G polymorphism experienced a significantly faster and better treatment response to this compound than those carrying the G-allele (TG or GG genotypes). However, this association was not observed in male patients. For those treated with paroxetine, no significant differences in treatment response were found among the different MAOA T941G genotypes. These findings, while promising, underscore the need for independent replication in larger cohorts to confirm the clinical utility of genotyping this locus for predicting this compound response, particularly in female patients.

Table 1: Research Findings on MAOA Gene Polymorphisms and this compound Treatment Outcome
PolymorphismStudy PopulationKey Findings
Promoter VNTR (short vs. long)58 adult patients with MDDPatients with the short-form polymorphism had a significantly greater response to this compound.
T941G (rs6323)102 patients with MDDFemale patients homozygous for the T-allele showed a faster and better response to this compound. No significant association was found in male patients.

Future Directions in this compound Pharmacogenomics

The field of pharmacogenomics is continually evolving, with the ultimate goal of personalizing medication selection and dosing to improve efficacy and minimize adverse effects. For this compound, future research is likely to expand beyond single-gene analyses to more comprehensive approaches.

One promising direction is the development and validation of pharmacogenomic panels. These panels would simultaneously test for a range of genetic variations across multiple genes that may influence this compound's pharmacokinetics and pharmacodynamics. This could include not only genes like MAOA but also genes encoding for cytochrome P450 enzymes involved in this compound metabolism (e.g., CYP2D6, CYP1A2, CYP3A4) and genes for its drug targets. While some studies have looked at the influence of CYP2D6 genotype on this compound plasma levels, the clinical significance for treatment outcome remains to be firmly established.

The integration of advanced analytical methods, such as artificial intelligence and machine learning, represents another critical future direction. These approaches can analyze complex interactions between multiple genetic variants, clinical factors, and environmental influences to create more accurate predictive models of treatment response. This could help to identify individuals who are most likely to benefit from this compound, as well as those who may be at higher risk for a poor response or adverse effects.

Furthermore, the discovery of novel genetic markers through genome-wide association studies (GWAS) and next-generation sequencing will continue to be a priority. These hypothesis-free approaches can uncover previously unknown genetic factors associated with this compound efficacy and tolerability. As our understanding of the genetic architecture of depression and antidepressant response grows, so too will the potential for more precise, individualized treatment strategies with this compound. The successful implementation of these future directions will require large, collaborative research efforts and the eventual integration of pharmacogenomic data into routine clinical decision-making processes.

Preclinical Research Models and Translational Studies

Utilization of Animal Models for Psychiatric Disorders (e.g., Depression, Anxiety)

Animal models, primarily rodents, have been widely used to study the effects of mirtazapine (B1677164) on behaviors relevant to psychiatric disorders such as depression and anxiety. These models aim to mimic aspects of human conditions, allowing for controlled investigation of drug effects on behavior and neurobiology.

Studies in rats have supported the α2-adrenoceptor antagonist properties of this compound, which are believed to contribute to its antidepressant activity nih.gov. Behavioral models have also confirmed this compound's activity at serotonin (B10506) receptor subtypes nih.gov. For instance, this compound activates 5-HT1 receptor-mediated serotonergic neurotransmission by enhancing the stimulatory effect of the noradrenergic system and antagonizing the inhibitory effect of the noradrenergic system on serotonin release nih.gov. Electrophysiological experiments in animals have further demonstrated that this compound enhances serotonergic transmission through the blockade of presynaptic α2-adrenoceptors nih.gov.

In models of depressive symptoms induced by stress exposure in rats, this compound treatment has shown efficacy. Administration of this compound for two weeks prevented the development of escape deficit induced by acute unavoidable stress. This protective effect was found to be dependent on functional β-adrenergic and 5-HT1A receptor systems oup.com. Furthermore, a 40-day treatment with this compound reversed chronic escape deficit in a model of repeated stress exposure oup.com. This compound also completely antagonized the disruptive effect of chronic stress on the acquisition of an appetitive behavior sustained by palatable food in rats oup.com.

Preclinical studies have also investigated this compound's effects on anxiety-like behaviors in rodents. Rodent models exposed to different withdrawal periods exhibit increased anxiety and depressive-like behavior, and this compound has been shown to attenuate these behaviors during cocaine withdrawal in rats researchgate.netnih.gov. Chronic dosing with this compound (30 and 60 mg/kg) decreased depression- and anxiety-like behaviors induced by different doses of cocaine (10, 20, and 40 mg/kg) during a 60-day withdrawal period in rats nih.gov. The pharmacological effect of this compound on its target sites, such as α2-adrenergic and 5-HT2A and 5-HT3 receptors, is suggested to contribute to the improvement of these behaviors over long periods nih.gov.

Research using the chronic unpredictable stress (CUS) paradigm in rats, a model relevant to post-traumatic stress disorder (PTSD), has also explored this compound's anti-anxiety properties. This compound at 10 mg/kg significantly increased body weight in rats after CUS exposure, demonstrating anti-anxiety activity sbmu.ac.ir. This effect was associated with a decline in plasma corticosterone (B1669441) levels sbmu.ac.ir.

Animal models have also been utilized to investigate the potential of this compound in augmenting the activity of other psychotropic medications. For example, co-treatment with lower doses of this compound (1.25 or 2.5 mg/kg) enhanced the antipsychotic-like effect of risperidone (B510) (0.01 mg/kg) in mouse models of the positive symptoms of schizophrenia, specifically by inhibiting locomotor hyperactivity induced by D-amphetamine or MK-801 and reducing DOI-induced head twitches nih.govif-pan.krakow.pl.

In Vitro Cellular Models for Mechanism Elucidation

In vitro cellular models play a crucial role in dissecting the molecular and cellular mechanisms underlying this compound's effects. These models allow for controlled experimentation at the cellular level, providing insights into receptor interactions, signaling pathways, and cellular responses.

In vitro neurochemical studies have demonstrated that this compound blocks central α2-adrenergic auto- and heteroreceptors without affecting noradrenaline reuptake nih.govdrugbank.com. Receptor binding studies have shown that this compound possesses a high affinity for serotonin 5-HT2 and 5-HT3 receptors, as well as central and peripheral histamine (B1213489) H1 receptors nih.gov. It exhibits lower affinity for 5-HT1, dopaminergic, and muscarinic cholinergic receptors nih.gov. The affinity of this compound for central presynaptic α2-adrenoceptors was found to be significantly higher than for central postsynaptic and peripheral α2-adrenoceptors, and also considerably higher than for α1-adrenoceptors nih.gov.

Studies using human liver microsomes have indicated that cytochrome P450 enzymes, specifically CYP1A2, CYP2D6, and CYP3A4, are involved in the metabolism of this compound, leading to the formation of metabolites such as the 8-hydroxy, N-desmethyl, and N-oxide metabolites drugbank.comhres.canih.gov. In vitro studies suggest that this compound is not a potent inhibitor of these enzymes, indicating a low potential for clinically relevant pharmacokinetic drug interactions hres.canih.govnih.govpsychiatrist.com.

Cellular models have also been used to investigate the potential of this compound to mitigate cellular stress. In human SH-SY5Y neuroblastoma cells, hydrogen peroxide (H2O2) was shown to induce cellular stress, characterized by DNA damage and reduced viability, which was alleviated by this compound researchgate.net. These findings suggest that this compound may have protective effects against oxidative stress at the cellular level researchgate.net.

Translational Research Bridging Preclinical and Clinical Findings

Translational research aims to bridge the gap between preclinical findings and clinical applications, ensuring that insights gained from laboratory and animal studies are relevant and applicable to human conditions. Preclinical data on this compound have provided valuable information for interpreting and predicting potential clinically relevant effects nih.gov.

Preclinical studies suggesting that this compound enhances central noradrenergic and serotonergic activity through antagonism of central presynaptic α2 adrenergic inhibitory autoreceptors and heteroreceptors have informed the understanding of its postulated mechanism of action in major depressive disorder drugbank.comfda.govdroracle.ai. The observed antagonism of 5-HT2 and 5-HT3 receptors in preclinical models is also considered relevant to its clinical profile drugbank.comfda.govdroracle.ai.

Translational studies are crucial for developing more predictive disease biology-based models to assess drug efficacy and safety, considering the translation from in vitro to in vivo models and from preclinical animal to clinical human studies oup.com. While preclinical studies provide a foundation, confirming in vitro modeling predictions with in vivo studies is essential for understanding potential drug-drug interactions psychiatrist.com.

The findings from animal models regarding this compound's effects on behaviors related to depression and anxiety, as well as its influence on neurotransmitter systems and receptors, have guided clinical investigations into its efficacy in these conditions nih.govoup.comresearchgate.netnih.gov. The preclinical evidence of this compound's potential in reducing neuroinflammation and promoting neuroplasticity also has translational implications for conditions where these factors are involved preprints.orgresearchgate.net.

Research in Neuropathic Pain Models and Neuroinflammation (e.g., Spinal Cord Injury)

Preclinical research has explored the potential therapeutic effects of this compound in conditions involving neuropathic pain and neuroinflammation, such as spinal cord injury (SCI). Neuroinflammation and neuropathic pain are significant challenges following SCI nih.govresearchgate.net.

Studies in rat models of SCI have shown that this compound can alleviate neuropathic pain and improve locomotor recovery nih.govresearchgate.netresearchgate.net. This effect is suggested to be mediated, at least in part, by the modulation of neuroinflammatory responses nih.govresearchgate.netresearchgate.net. This compound treatment in SCI rats decreased pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-18, while increasing anti-inflammatory cytokines like IL-4 and IL-10 nih.govresearchgate.netresearchgate.net. Furthermore, this compound downregulated the expression of iNOS, NLRP3, and TRPV1 and upregulated the 5-HT2A receptor in SCI models nih.govresearchgate.netresearchgate.net. Histopathological analyses in these studies revealed attenuated tissue damage and decreased demyelination with this compound treatment nih.govresearchgate.netresearchgate.net.

This compound has also demonstrated beneficial effects in other neuropathic pain models, such as diabetes-induced nociceptive hypersensitivity, by enhancing the inhibitory effect on TRPV1 researchgate.net. Studies in animal models of painful neuropathies have shown that acute or repeated administration of this compound can decrease the development of thermal hyperalgesia, allodynia, and mechanical hyperalgesia researchgate.net. In a situation of inflammation like diabetes, the antihyperalgesic effect of this compound has been related to the reduction in the overexpression of ASIC1 and TRPV1 receptors in the spinal cord and dorsal root ganglia researchgate.net.

The anti-inflammatory properties of antidepressants, including this compound, have been examined in cell lines and animal models relevant to neurodegenerative disorders explorationpub.com. Preclinical research suggests that antidepressants can reduce oxidative damage, amyloid aggregation, and the expression of pro-inflammatory genes in these models explorationpub.com.

Special Populations and Comorbidity Research

Geriatric Patient Populations

Mirtazapine (B1677164) has been evaluated in numerous studies for its efficacy and tolerability in the treatment of depression in older adults. Research indicates its effectiveness in this population, with some studies suggesting its side-effect profile, particularly somnolence and increased appetite, may be advantageous for elderly patients experiencing insomnia or poor appetite. aafp.org

Several randomized, double-blind, controlled trials support the use of this compound as a first-line agent for depression in geriatric patients. aafp.org A preliminary study involving 24 patients with a mean age of 73.8 years treated with this compound for six months showed improvement in 75% of participants, particularly in symptoms like mood, sleep, and anxiety. nih.gov Another open, prospective study with 30 depressed patients aged 61 to 85 found this compound to be therapeutically effective. researchgate.net

Comparative studies have also been conducted. A 6-week randomized, double-blind trial comparing this compound to amitriptyline (B1667244) in 115 patients aged 60 to 85 found no statistically significant difference between the two treatments based on depression rating scales. lidsen.com Similarly, an 8-week trial comparing this compound with paroxetine (B1678475) in 246 patients over 65 years of age was performed. lidsen.com In terms of tolerability, one analysis found no difference in tolerance between patients older than 65 and younger patients. aafp.org While concerns about potential orthostatic hypotension have been raised, clinical trials have shown that this occurred less frequently in patients treated with this compound than in those receiving a placebo. aafp.org

Clinical Studies of this compound in Geriatric Depression

Study TypeNumber of PatientsAge Range/Mean AgeDurationComparatorKey FindingsReference
Preliminary Report24Mean 73.8 years6 monthsNone75% of patients showed improvement in mood, sleep, and anxiety. nih.gov
Randomized, Double-Blind11560-85 years6 weeksAmitriptylineNo significant difference in efficacy compared to amitriptyline. lidsen.com
Randomized, Double-Blind246>65 years8 weeksParoxetineComparative efficacy was assessed. lidsen.com
Open, Prospective Study3061-85 yearsNot specifiedNoneFound to be therapeutically effective. researchgate.net

The cognitive effects of this compound in older adults are a critical area of research, particularly given the prevalence of comorbid cognitive decline and dementia in this population. Some studies and caregiver accounts suggest that the sedative effects of this compound may lead to reduced awareness or confusion, especially at higher doses. optoceutics.com Side effects such as morning grogginess, dizziness, and next-day confusion have been reported, with one trial on insomnia noting that 20% of this compound recipients discontinued (B1498344) treatment early due to such effects. gptools.org

Conversely, some research suggests this compound may have a less detrimental cognitive profile compared to other antidepressants like certain selective serotonin (B10506) reuptake inhibitors (SSRIs). optoceutics.com In the context of dementia-related agitation, a 12-week open-label pilot study of this compound in patients with Alzheimer's disease found no significant cognitive deterioration. nih.govresearchgate.net

However, the Health Technology Assessment Study of the Use of Antidepressants for Depression in Dementia (HTA-SADD) trial indicated that while both this compound and sertraline (B1200038) reduced clinical depression scores, they were not more effective than a placebo. psychiatria-danubina.com Furthermore, a UK-wide clinical trial investigating this compound for agitation in people with dementia found no evidence that it improved the condition compared to a placebo. alzheimersresearchuk.org This study also raised safety concerns, noting more deaths in the this compound group than the placebo group, although the trial's size was insufficient to definitively attribute this to the treatment. optoceutics.comalzheimersresearchuk.org Close clinical monitoring of cognitive function is therefore considered critical when this compound is used in older adults, especially those with pre-existing cognitive impairment. optoceutics.com

Patients with Co-Occurring Medical Conditions (e.g., Post-Myocardial Infarction Depression, Cancer-Related Symptoms)

Research has explored the utility of this compound in patients with depression co-occurring with significant medical illnesses, such as cardiovascular disease and cancer.

In patients with post-myocardial infarction (MI) depression, a 24-week, double-blind, placebo-controlled trial was conducted. rug.nlnih.gov Using a "last observation carried forward" analysis over the initial 8-week acute phase, this compound did not show superiority to placebo on the primary outcome measure, the 17-item Hamilton Depression Rating Scale (Ham-D), but did show significant improvement on secondary measures including the Beck Depression Inventory (BDI) and the Clinical Global Impression (CGI) scale. rug.nlnih.govresearchgate.net However, a mixed-models analysis over the full 24 weeks did find a significant difference favoring this compound on the Ham-D, BDI, and CGI scales. rug.nlnih.gov Another study linked the antidepressant effect of this compound in post-MI depression to an increase in soluble TNF-R1, suggesting an immunomodulatory mechanism. nih.govkarger.com

In oncology, this compound is investigated for its potential to treat multiple cancer-related symptoms simultaneously, which could help reduce polypharmacy. nih.govkcl.ac.uk A systematic review and other studies have shown that this compound may be effective for not only depression and anxiety in cancer patients but also for other symptoms such as sleep disorders, nausea, anorexia, weight loss, and neuropathic pain. nih.govresearchgate.netnih.gov The side effects of sedation and increased appetite can be therapeutically beneficial in this population. nih.govresearchgate.net However, the quality of the existing data is often limited by small sample sizes and study design, indicating a need for more robust, controlled trials. nih.govnih.gov

This compound Efficacy in Post-Myocardial Infarction Depression (24-Week Trial)

Analysis MethodTime FrameOutcome ScaleResult vs. PlaceboReference
Last Observation Carried Forward (LOCF)8 Weeks (Acute Phase)Hamilton Depression Rating Scale (Ham-D)Not Superior rug.nlnih.gov
Beck Depression Inventory (BDI)Superior rug.nlnih.gov
Clinical Global Impression (CGI)Superior rug.nlnih.gov
Mixed Models Analysis24 Weeks (Full Trial)Hamilton Depression Rating Scale (Ham-D)Significant Difference (Favorable) rug.nlnih.gov
Beck Depression Inventory (BDI)Significant Difference (Favorable) rug.nlnih.gov
Clinical Global Impression (CGI)Significant Difference (Favorable) rug.nlnih.gov

Research on Co-Occurring Substance Use Disorders

The application of this compound in patients with co-occurring substance use disorders (SUDs) and depression has been a subject of clinical investigation. americanaddictioncenters.org Preclinical studies in rodent models and published human case studies suggest that this compound therapy may contribute to successful outcomes across several SUDs. researchgate.netnih.gov

For individuals with alcohol use disorder (AUD) and comorbid major depressive disorder (MDD), studies suggest this compound is generally well-tolerated. nih.govnih.gov An open-label pilot study with 12 outpatients showed that over 8 weeks, this compound treatment was associated with a 74.0% decrease in self-reported depressive symptoms and a 60.8% decrease in drinks per week. tandfonline.com A review of several small studies concluded that while there is evidence for this compound's efficacy in reducing depression in this comorbid population, there is no clear evidence of its effectiveness in decreasing alcohol consumption. nih.govnih.gov

In the context of stimulant use disorders, two randomized trials found that treatment with this compound resulted in decreased use of amphetamine-type stimulants. americanaddictioncenters.org Research has also indicated that this compound may help alleviate specific symptoms of opioid withdrawal, including sleep problems and anxiety. americanaddictioncenters.org Despite these promising findings, large-scale clinical trials assessing the utility of this compound in the pharmacotherapy of substance abuse have not yet been conducted. researchgate.net

This compound in Post-COVID-19 Syndrome (Long COVID) Research

This compound has emerged as a potential therapeutic candidate for Post-COVID-19 Syndrome (PCS), also known as Long COVID, due to its unique pharmacological profile. sciety.orgresearchgate.net PCS is a complex condition characterized by persistent symptoms such as fatigue, cognitive dysfunction ("brain fog"), sleep disturbances, and mood disorders. sciety.org Emerging evidence suggests a disruption of the serotonergic system may play a role in the pathophysiology of PCS. sciety.orgresearchgate.net

This compound's mechanism of action, which enhances both serotonin and norepinephrine (B1679862) release, along with its sleep-regulating, anti-inflammatory, and neuroplasticity-promoting properties, makes it a compound of interest for alleviating key PCS symptoms. sciety.orgresearchgate.netpreprints.org Its potential to mitigate neuroinflammation and prevent neuronal apoptosis could address the long-term neurological consequences of the syndrome. sciety.orgresearchgate.net By modulating serotonergic and noradrenergic transmission, it may improve cognitive impairment, chronic fatigue, and sleep disturbances associated with Long COVID. sciety.orgresearchgate.net

Despite the strong theoretical rationale, there is currently a lack of clinical trials specifically evaluating the efficacy and safety of this compound in patients with Long COVID. sciety.orgresearchgate.net While patient-reported data exists, with less than 1% of members in one community reporting having tried it, formal research is needed. stuffthatworks.health Future research, including randomized controlled trials and longitudinal studies, is necessary to establish this compound as a viable therapeutic option for the management of Post-COVID-19 Syndrome. sciety.org

Advanced Methodologies in Mirtazapine Research

Functional Neuroimaging Techniques (fMRI, PET)

Functional neuroimaging techniques such as functional magnetic resonance imaging (fMRI) and positron emission tomography (PET) are employed to investigate the effects of mirtazapine (B1677164) on brain activity and connectivity. Studies using fMRI have explored how this compound modulates neural responses to emotional stimuli. For instance, a single dose of this compound has been shown to decrease neural responses to fear and increase responses to happy facial expressions in brain regions involved in processing emotions, such as the amygdala-hippocampal region and left fronto-striatal cortex in healthy volunteers. researchgate.net This suggests that this compound can rapidly modulate neural activity related to affective processing. researchgate.net

Functional connectivity studies using fMRI have also revealed large-scale changes in brain networks following this compound administration. A study examining responses to emotional narratives found that this compound modulated regional neural responses and dynamic functional connectivity. nih.gov Specifically, this compound decreased responses to unpleasant and arousing events in sensorimotor areas and anterior cortical midline structures. nih.gov It also increased functional connectivity associated with positive valence in cortical midline structures and limbic regions. nih.gov These widespread changes in regional responses and functional connectivity during naturalistic emotional stimuli may be relevant to the clinical effectiveness of this compound. nih.gov

Comparisons with other antidepressants using fMRI have indicated differential effects on brain activation patterns. An open randomized controlled fMRI study comparing this compound and venlafaxine (B1195380) in patients with major depressive disorder found that after four weeks, venlafaxine treatment was associated with a significant decrease in BOLD responses in the hippocampus, basal ganglia, thalamus, and cerebellum, while this compound treatment led to a significant increase in BOLD responses in the middle cingulate gyrus and supplementary motor area. researchgate.net These results suggest that antidepressants with different mechanisms of action have distinct effects on brain function, and fMRI could potentially be used for therapy evaluation and response prediction. researchgate.net

Genetic Sequencing and Genotyping Methodologies in this compound Studies

Genetic methodologies, particularly genotyping of cytochrome P450 (CYP) enzymes, are crucial in understanding interindividual variability in this compound metabolism and response. This compound is primarily metabolized in the liver by several CYP enzymes, including CYP1A2, CYP2D6, and CYP3A4, with CYP2D6 contributing significantly to its biotransformation. uky.eduresearchgate.net

Studies have investigated the influence of CYP2D6 genotype on this compound pharmacokinetics and clinical outcomes. For instance, research in healthy volunteers has shown that CYP2D6 phenotype groups (extensive/ultrarapid metabolizers, intermediate metabolizers, and poor metabolizers) influence this compound disposition, as evaluated by parameters like area under the curve (AUC). nih.gov A study involving Russian patients with depressive disorders and comorbid alcohol use disorder found that the efficacy and safety profiles of this compound were different across patients with different genotypes of the CYP2D6 gene, specifically the polymorphic marker 1846G>A (rs3892097). researchgate.netscholaris.ca Patients carrying the GA genotype demonstrated a faster increase in UKU scores, suggesting that they experienced more severe adverse events compared to those with the GG genotype. scholaris.ca

Research also indicates that carrying a minor allele A of the CYP2D6 gene is associated with an increased risk of adverse drug reactions, although it may also be linked to improved performance profiles. researchgate.net While CYP2D6 genotype influences this compound metabolism, its direct correlation with treatment outcome is not always clear and findings can be inconsistent across studies. heraldopenaccess.us

Beyond CYP enzymes, genetic sequencing and genotyping methodologies are applied more broadly in psychiatric research to identify genetic variations that may influence susceptibility to depression and response to antidepressant treatment, including this compound. heraldopenaccess.us Genome-wide association studies (GWAS) and other genetic analyses aim to identify specific genes or genetic markers associated with treatment response, potentially paving the way for personalized medicine approaches. heraldopenaccess.us

Microdialysis and Neurophysiological Approaches

Microdialysis and neurophysiological techniques are valuable for investigating the neurochemical and electrical effects of this compound, particularly in animal models. Microdialysis allows for the measurement of neurotransmitter concentrations in specific brain regions, providing insights into how this compound affects the release and metabolism of substances like noradrenaline and serotonin (B10506). Neurophysiological approaches, such as electrophysiological recordings, can assess the impact of this compound on neuronal firing patterns and synaptic transmission.

Studies utilizing microdialysis and neurophysiological experiments in rats have supported the α2-adrenoceptor antagonist properties of this compound. nih.govresearchgate.net These experiments demonstrate that this compound enhances serotonergic transmission through the blockade of presynaptic α2-adrenoceptors. nih.gov By blocking these autoreceptors, this compound increases the release of noradrenaline, which in turn can enhance serotonergic cell firing via α1-adrenoceptor-mediated effects and antagonize the inhibitory effect of the noradrenergic system on serotonin release via α2-adrenoceptor-mediated effects. nih.gov

Neurophysiological studies, including electroencephalogram (EEG) recordings, can also be used to assess the impact of this compound on brain electrical activity. While some research has explored the potential for psychotropic medications, including this compound, to influence EEG patterns, particularly in cases of encephalopathy, these investigations often focus on adverse neurological effects rather than the primary neurophysiological mechanisms of antidepressant action. aesnet.org

Proteomic and Metabolomic Investigations Related to this compound Effects

Proteomic and metabolomic investigations offer system-level insights into the biological changes induced by this compound. Proteomics involves the large-scale study of proteins, while metabolomics focuses on the comprehensive analysis of metabolites within a biological system. These "omics" approaches can help identify biomarkers of treatment response, understand the mechanisms of action, and explore the metabolic pathways affected by this compound.

Metabolomics, in particular, is a developing tool for exploring molecular pathways underlying depression and predicting treatment recovery. d-nb.info Studies have utilized mass spectrometry-based metabolomic approaches, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), to analyze metabolite profiles in biological samples like plasma and urine from patients treated with antidepressants, including this compound. d-nb.infofrontiersin.orgmdpi.com

Research from the CO-MED trial, which included a treatment arm with venlafaxine-mirtazapine combination, investigated whether plasma metabolites could predict depression recovery. d-nb.info The study analyzed various classes of metabolites, including sphingomyelins, lysophosphatidylcholines, phosphatidylcholines, and acylcarnitines. d-nb.info Findings suggested that baseline concentrations of certain metabolites, such as increased phosphatidylcholine C38:1, were associated with poorer outcomes, while an increased ratio of hydroxylated sphingomyelins relative to non-hydroxylated sphingomyelins at baseline and changes in this ratio were linked to better symptom reduction. d-nb.info These results indicate that metabolomics may be a valuable tool for predicting antidepressant outcomes. d-nb.info

Proteomic and metabolomic studies can be integrated to provide a more comprehensive understanding of drug effects. Integrated proteomic and metabolomic approaches have been used in animal models and in studies with patients to explore the effects of antidepressant treatments. frontiersin.orgmdpi.com These multi-omics methods aim to unveil the intricate interplay between genetic predispositions and environmental factors and how these are modulated by antidepressant treatment at the molecular level. frontiersin.org

Design and Analysis of Randomized Controlled Trials and Meta-Analyses on this compound

Randomized controlled trials (RCTs) are the gold standard for evaluating the efficacy and safety of interventions, including pharmacological treatments like this compound. The design of these trials involves random allocation of participants to different treatment groups (e.g., this compound, placebo, or another antidepressant) to minimize bias. nih.govoup.com Key elements of RCT design include clearly defined inclusion and exclusion criteria, standardized assessment protocols (e.g., using rating scales like the Hamilton Rating Scale for Depression (HAM-D)), specified treatment durations, and appropriate outcome measures. nih.govoup.com

Meta-analyses systematically combine the results of multiple independent RCTs to provide a more robust estimate of treatment effects and explore sources of variability across studies. nih.govoup.comnih.govresearchgate.netspringermedizin.de These analyses involve a rigorous process of identifying relevant studies, extracting data, and statistically synthesizing the findings. nih.govnih.gov

Numerous RCTs and meta-analyses have been conducted to evaluate the efficacy of this compound in treating major depression. A meta-analysis of eight randomized, double-blind, placebo-controlled trials found that this compound was superior to placebo in reducing symptoms of anxiety/agitation and anxiety/somatization in patients with major depression and was comparable in efficacy to amitriptyline (B1667244). nih.gov

Despite the valuable information provided by RCTs and meta-analyses, it is important to consider the quality of the included studies and potential sources of bias. Factors such as study design limitations, sample size, duration of follow-up, and heterogeneity across studies can influence the results of meta-analyses. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues for Mirtazapine

Identification of Novel Therapeutic Targets for Mirtazapine-like Compounds

Research into this compound's mechanism of action continues to uncover potential novel therapeutic targets for compounds with similar pharmacological profiles. Beyond its known antagonism of α₂-adrenergic, 5-HT₂, and 5-HT₃ receptors, studies suggest that this compound's effects involve complex interactions within the neuroimmune system and on neuroplasticity researchgate.netpreprints.org.

Emerging research highlights the potential for This compound (B1677164) to influence neuroinflammation, a factor implicated in various neuropsychiatric and medical conditions researchgate.netpreprints.org. Its ability to modulate the inflammatory response suggests that compounds targeting similar pathways could hold therapeutic promise researchgate.netpreprints.org. Furthermore, this compound has been shown to promote neuroplasticity, partly through the regulation of brain-derived neurotrophic factor (BDNF), a key protein involved in neuronal health and connectivity preprints.orgpreprints.org. This neuroplastic effect points towards potential targets related to synaptic function, neurogenesis, and neuronal repair for future drug development preprints.orgpreprints.org.

The broad receptor profile of this compound, which includes affinity for 18 identified receptors, suggests that its full spectrum of effects and potential targets may not yet be fully understood biorxiv.org. Future research could focus on systematically investigating the downstream effects of this compound's activity at these various receptors and identifying specific pathways or molecular targets that contribute to its therapeutic benefits in both established and novel indications biorxiv.org.

Biomarker Discovery for Predicting Treatment Response and Prognosis

Identifying biomarkers that can predict an individual's response to this compound and their long-term prognosis is a critical area of research aimed at optimizing treatment outcomes. The significant inter-individual variability in antidepressant response underscores the need for predictive markers researchgate.netnih.gov.

Studies have begun to explore potential biomarkers, including genetic polymorphisms and serum protein levels. For instance, variations in monoamine oxidase A (MAO-A) genes, specifically the SNP-rs6323, have been suggested as predictive of this compound treatment response in certain populations nih.govnih.gov. Additionally, research into microRNAs (miRNAs) is gaining traction, as these small RNA molecules are believed to play a role in the etiology of depression and may influence antidepressant response researchgate.netmdpi.com. While some studies have identified miRNAs correlated with treatment response to other antidepressants, more homogeneous studies are needed to confirm their predictive value specifically for this compound researchgate.netmdpi.com.

Serum biomarkers, such as C-reactive protein (CRP), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and leptin, have also been investigated for their potential to predict antidepressant remission cpn.or.krcpn.or.kr. One study found that lower baseline levels of high-sensitivity CRP were correlated with remission across different antidepressant types, including this compound cpn.or.krcpn.or.kr. For this compound specifically, remission at 12 weeks was associated with lower leptin levels and higher serotonin (B10506) and folate levels cpn.or.krcpn.or.kr. Further research is needed to validate these findings and explore other potential serum or genetic biomarkers that could reliably predict this compound response and inform clinical decision-making cpn.or.krcpn.or.kr.

The following table summarizes some potential biomarkers investigated in relation to antidepressant response, including this compound:

Biomarker CategorySpecific Biomarker(s)Relevance to this compound Response (Preliminary Findings)Source(s)
GeneticMAO-A gene polymorphisms (e.g., rs6323)Suggested as predictive in specific populations nih.govnih.gov
GeneticMicroRNAs (e.g., miR-1237-5p)Potential area for future investigation researchgate.netmdpi.com
Serum ProteinHigh-sensitivity CRPLower levels correlated with remission across antidepressants cpn.or.krcpn.or.kr
Serum ProteinLeptinLower levels associated with remission cpn.or.krcpn.or.kr
Serum MetaboliteSerotoninHigher levels associated with remission cpn.or.krcpn.or.kr
Serum MetaboliteFolateHigher levels associated with remission cpn.or.krcpn.or.kr

Development of Personalized Medicine Approaches in this compound Therapy

The development of personalized medicine approaches for this compound therapy aims to tailor treatment strategies based on individual patient characteristics, including genetic makeup, clinical presentation, and potential biomarkers nih.govmarketresearchintellect.comthecarlatreport.com. This approach seeks to maximize efficacy and minimize the time to response.

Pharmacogenomics, the study of how genes affect a person's response to drugs, is a key component of personalized medicine in psychiatry marketresearchintellect.comnih.gov. Research is exploring how genetic variations, particularly in enzymes involved in drug metabolism (e.g., CYP450 enzymes) and genes related to neurotransmitter systems, may influence this compound's efficacy and tolerability nih.gov. While the impact of CYP polymorphisms on drug metabolism is a significant area of research for many medications, specific studies are needed to fully understand their influence on this compound outcomes nih.gov.

Beyond genetics, personalized approaches for this compound may consider specific symptom profiles. For instance, this compound has shown particular promise in patients with depression accompanied by anxiety and insomnia, suggesting that its use could be prioritized in individuals presenting with these specific clusters of symptoms thecarlatreport.comnih.govresearchgate.netadvancedtherapyma.com. Future research could focus on developing algorithms or clinical guidelines that integrate genetic information, symptom profiles, and potential biomarkers to guide the selection and optimization of this compound therapy for individual patients nih.govcpn.or.krcpn.or.kr.

Investigation of Long-Term Neurobiological Effects of this compound

Studies in animal models have provided insights into the long-term effects of this compound on serotonergic and noradrenergic systems. Chronic administration has been shown to lead to sustained increases in serotonin neuron firing activity and potential desensitization of α₂-adrenoceptors nih.govnih.gov. These long-term adaptations are thought to contribute to the delayed onset of full antidepressant effects observed with many antidepressant medications nih.gov.

Exploration of this compound's Role in Emerging Conditions and Research Areas

The unique pharmacological profile of this compound has led to the exploration of its potential therapeutic utility in a range of emerging conditions and research areas beyond its primary indication for depression.

One significant area of investigation is the potential use of this compound in Post-COVID-19 Syndrome (PCS), also known as Long COVID researchgate.netpreprints.orgpreprints.org. Given the proposed role of serotonergic system disruption and neuroinflammation in PCS pathophysiology, this compound's mechanisms of action make it a promising candidate for alleviating symptoms such as fatigue, cognitive dysfunction, and sleep disturbances researchgate.netpreprints.orgpreprints.org. Although clinical trials are currently lacking, future research, including randomized controlled trials and longitudinal studies, is needed to establish its efficacy and safety in this population researchgate.netpreprints.org.

This compound is also being explored for its potential in treating substance use disorders, particularly methamphetamine dependence wikipedia.orgunsw.edu.authecarlatreport.com. Studies suggest it may help reduce methamphetamine use and improve associated mood and sleep problems, potentially by modulating monoamine depletion during withdrawal unsw.edu.authecarlatreport.com. A large trial is underway to definitively assess its effectiveness in this context unsw.edu.au.

Other areas of ongoing research include the potential use of this compound for severe nausea and vomiting in pregnancy that is refractory to standard treatments, sleep disorders in Alzheimer's disease, weight gain in cancer patients experiencing cachexia, and functional dyspepsia clinicaltrials.eu. While some smaller trials and case reports have suggested potential benefits in conditions like anxiety disorders, post-traumatic stress disorder, and pain management, larger-scale studies are needed to confirm these findings nih.govresearchgate.netnih.gov. However, recent research has indicated that this compound may not be effective for agitation in people with dementia and could potentially be associated with increased mortality risk in this population, highlighting the importance of rigorous investigation in each potential new application nihr.ac.uk.

The table below summarizes some emerging conditions and research areas where this compound's potential is being explored:

Emerging Condition / Research AreaRationale for this compound UseStatus of ResearchSource(s)
Post-COVID-19 Syndrome (Long COVID)Modulation of serotonergic system, neuroinflammation, sleepPromising candidate, clinical trials needed researchgate.netpreprints.orgpreprints.org
Methamphetamine DependenceModulation of monoamine depletion, improvement of mood/sleepBeing explored, large trial underway wikipedia.orgunsw.edu.authecarlatreport.com
Severe Nausea/Vomiting in PregnancyAntiemetic propertiesBeing explored in studies clinicaltrials.eu
Sleep Disorders in Alzheimer's DiseaseSleep regulationBeing investigated clinicaltrials.eu
Weight Gain in Cancer PatientsAppetite stimulationBeing investigated clinicaltrials.eu
Functional DyspepsiaPotential effects on gastrointestinal functionBeing researched clinicaltrials.eu
Anxiety DisordersAnxiolytic properties (5-HT₂ antagonism)Some smaller trials suggest efficacy, larger studies needed nih.govresearchgate.net
Pain ManagementPotential analgesic effectsIntriguing results in some trials, further studies encouraged nih.gov

Q & A

Q. What methodological considerations are critical when designing pharmacokinetic studies for mirtazapine?

Pharmacokinetic studies should prioritize robust analytical validation, such as employing LC-MS/MS for precise quantification of this compound and its metabolites in biological matrices. Key parameters include linearity, sensitivity (limit of detection/quantification), and recovery rates. For example, method validation must adhere to FDA guidelines for bioanalytical assays, including stability testing under varying storage conditions . Experimental designs should also account for inter-individual variability by using crossover or population pharmacokinetic models.

Q. How do researchers select appropriate depression rating scales for clinical trials evaluating this compound?

Scale selection depends on sensitivity to treatment effects and alignment with diagnostic criteria. The Hamilton Depression Rating Scale (HDRS) is widely used but may lack specificity for certain symptoms (e.g., apathy vs. retardation). The Montgomery-Åsberg Depression Rating Scale (MADRS) offers greater sensitivity to change, making it suitable for short-term efficacy trials. Researchers must standardize interviewer training to minimize inter-rater variability and ensure scale validity .

Q. What meta-analytic approaches resolve contradictions in this compound’s comparative efficacy data?

Contradictions, such as faster onset vs. SSRIs but similar long-term dropout rates, require subgroup analyses (e.g., severity stratification) and sensitivity testing to exclude high-risk-of-bias trials. Random-effects models account for heterogeneity across studies, while funnel plots assess publication bias. For instance, a Cochrane review highlighted this compound’s short-term superiority over SSRIs but emphasized variability in trial quality .

Advanced Research Questions

Q. What methodologies quantify this compound’s metabolic effects, such as weight gain and leptin modulation?

Longitudinal studies should combine dual-energy X-ray absorptiometry (DXA) for body composition analysis with ELISA-based leptin assays. Controlled designs must match participants for baseline BMI and dietary intake. For example, a 6-week prospective study demonstrated significant increases in fat mass (+1.2 kg) and leptin (+17.9 ng/mL) without altering glucose homeostasis, suggesting distinct pathways for metabolic side effects .

Q. How can ecotoxicological studies assess this compound’s environmental persistence and bioaccumulation?

Use LC-MS/MS to measure this compound concentrations in aquatic systems, paired with bioassays to evaluate chronic toxicity in model organisms (e.g., zebrafish). Comparative risk assessment frameworks, as applied in Stockholm County, indicate this compound’s lower bioaccumulation potential than SSRIs like sertraline, but long-term ecological monitoring remains essential .

Q. What translational research frameworks validate this compound’s cross-species applications (e.g., veterinary use)?

Cross-sectional surveys in veterinary settings, combined with electronic medical record analysis, can evaluate efficacy and safety in non-human subjects. For instance, a study on cats using this compound ointment employed owner-reported outcomes and descriptive statistics to assess appetite stimulation and side effects, highlighting dose-dependent responses .

Q. How should researchers address safety data discrepancies in this compound handling protocols?

Standardize safety protocols using JIS Z 7253 guidelines, including local exhaust ventilation to minimize dust exposure and strict container sealing. Toxicity data must differentiate acute (e.g., somnolence) vs. chronic risks (weight gain), with poison control protocols referenced for accidental exposure .

Q. What experimental designs optimize long-term safety profiling of this compound in vulnerable populations?

Retrospective cohort studies with matched controls (e.g., fluoxetine users) can isolate this compound-specific adverse events. Propensity score matching reduces confounding variables, while time-to-event analyses (e.g., Kaplan-Meier) assess cumulative risk. For example, studies on elderly populations require renal/hepatic function stratification due to altered drug clearance .

Q. How do pharmacokinetic interactions between this compound and CYP450 inhibitors affect dosing regimens?

In vitro CYP450 inhibition assays (e.g., fluorometric screening) identify metabolic pathways, while population pharmacokinetic models quantify drug-drug interaction magnitudes. For instance, co-administration with CYP3A4 inhibitors like ketoconazole may necessitate dose adjustments, validated through therapeutic drug monitoring .

Q. What computational models predict this compound’s receptor-binding affinities and off-target effects?

Molecular docking simulations (e.g., AutoDock Vina) and quantitative structure-activity relationship (QSAR) models analyze interactions with histamine H₁ and serotonin 5-HT₂ receptors. These models guide hypothesis-driven in vitro assays, such as radioligand binding studies, to validate predicted affinities and optimize lead compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mirtazapine
Reactant of Route 2
Mirtazapine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.